3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
Description
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Properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIAVIDSLPGDOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585331 | |
| Record name | 3-[(Oxolan-2-yl)methoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62035-48-7 | |
| Record name | 3-[(Oxolan-2-yl)methoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine (CAS No. 162333-57-3). The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its physicochemical properties, general experimental protocols for their determination, and a discussion of its potential, though currently unelucidated, biological significance. A workflow for the preliminary biological evaluation of this and similar novel chemical entities is also presented.
Introduction
This compound is a primary amine featuring a tetrahydrofuran (THF) moiety linked to a propanamine backbone via an ether linkage. The presence of the primary amine group, a common feature in many biologically active compounds, and the polar cyclic ether (THF) suggest its potential as a scaffold in medicinal chemistry. The THF ring is a structural motif found in a number of natural products and pharmaceuticals, contributing to desirable pharmacokinetic properties. This guide aims to consolidate the available data on this compound to facilitate further research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in synthetic and analytical procedures.
Table 1: General and Structural Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 162333-57-3 |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Canonical SMILES | C1CCOC1COCCCN |
| InChI Key | InChI=1S/C8H17NO2/c9-4-1-5-11-6-8-3-2-7-10-8/h8H,1-7,9H2 |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | 258.9 °C at 760 mmHg |
| Density | 0.993 g/cm³ |
| Flash Point | 119.2 °C |
| Refractive Index | 1.46 |
| pKa (predicted) | ~9.5-10.0 (for the primary amine) |
| Solubility | Soluble in water and common organic solvents (e.g., methanol, ethanol, DMSO) (predicted) |
Chemical Reactivity
As a primary amine, this compound is expected to exhibit reactivity typical of this functional group. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties.
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N-Alkylation and N-Acylation: The primary amine can readily undergo reactions with alkyl halides and acylating agents to form secondary and tertiary amines, and amides, respectively. These reactions are fundamental in modifying the compound's structure for structure-activity relationship (SAR) studies.
-
Schiff Base Formation: Reaction with aldehydes and ketones will yield corresponding imines (Schiff bases), which can be further reduced to secondary amines.
-
Salt Formation: Due to its basicity, it will react with acids to form ammonium salts, which may have increased water solubility.
The ether linkage and the tetrahydrofuran ring are generally stable under standard organic synthesis conditions but can be cleaved under harsh acidic conditions.
Experimental Protocols (General)
While specific, validated experimental protocols for this compound are not widely published, the following general methodologies can be applied for its synthesis and the determination of its key properties.
General Synthesis Protocol: Reductive Amination
A plausible synthetic route to this compound involves the reductive amination of 3-(tetrahydrofuran-2-ylmethoxy)propanal.
-
Reaction Setup: To a solution of 3-(tetrahydrofuran-2-ylmethoxy)propanal (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add a source of ammonia (e.g., ammonium acetate, ammonia in methanol; 1.5-2 equivalents).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride; 1.2-1.5 equivalents) portion-wise.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Determination of Boiling Point
The boiling point can be determined using standard laboratory techniques such as distillation under atmospheric or reduced pressure. For small quantities, a micro-boiling point apparatus can be used.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectra would confirm the presence of the tetrahydrofuran ring, the propyl chain, and the primary amine.
-
Infrared (IR) Spectroscopy: The IR spectrum, acquired using a thin film on a salt plate or as a neat liquid, should show characteristic N-H stretching vibrations for a primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching, and a prominent C-O stretching band for the ether linkage.
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Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS, GC-MS) should be performed to confirm the molecular weight of the compound.
Biological Activity and Signaling Pathways
To date, there is no publicly available data on the specific biological activity or the mechanism of action of this compound. The tetrahydrofuran moiety is present in various biologically active natural products and synthetic drugs, where it often serves to improve solubility and cell permeability.
Given the lack of specific data, a general workflow for the initial biological screening of a novel chemical entity such as this is proposed below. This workflow outlines a logical progression from broad in vitro screening to more focused in vivo studies.
Caption: A logical workflow for the initial biological screening of a novel chemical entity.
Conclusion
This compound is a chemical entity with potential applications in medicinal chemistry and materials science due to its combination of a primary amine and a tetrahydrofuran ring. This guide has summarized its known physicochemical properties and provided general experimental protocols for its synthesis and characterization. While its biological activity remains to be elucidated, the structural motifs present suggest that it may be a valuable starting point for the development of novel therapeutic agents. Further research is warranted to explore its biological profile and potential applications.
An In-depth Technical Guide to 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine (CAS Number: 62035-48-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, with the CAS number 62035-48-7, is a primary amine featuring a tetrahydrofuran (THF) moiety linked through a methoxypropyl chain. This unique structural combination makes it a versatile building block in organic synthesis with potential applications in medicinal chemistry and materials science. Its primary amine group offers a reactive site for a variety of chemical transformations, while the tetrahydrofuran ring imparts specific physicochemical properties such as polarity and steric bulk. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its chemical properties, potential applications, and generalized experimental considerations.
Chemical and Physical Properties
While extensive experimental data for this specific compound is limited in publicly available literature, a summary of its known and predicted properties is presented below. These values provide a foundational understanding of its characteristics.
| Property | Value | Source |
| CAS Number | 62035-48-7 | [1][2][3] |
| Molecular Formula | C₈H₁₇NO₂ | [2][4] |
| Molecular Weight | 159.23 g/mol | [4] |
| Boiling Point (Predicted) | 258.9 °C at 760 mmHg | [4] |
| Density (Predicted) | 0.993 g/cm³ | [4] |
| Flash Point (Predicted) | 119.2 °C | [4] |
| Refractive Index (Predicted) | 1.46 | [4] |
Synthesis and Characterization
A plausible synthetic workflow is outlined below:
References
An In-depth Technical Guide to 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. This document includes detailed, plausible experimental protocols for its synthesis and purification, as well as its utilization in the synthesis of phosphazene derivatives and polyurethane-ureas. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, and FT-IR characteristics, are presented to aid in the characterization of the molecule. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in the fields of chemistry and drug development.
Molecular Structure and Chemical Properties
This compound is a primary amine featuring a tetrahydrofuran moiety linked to a propanamine backbone via an ether linkage. This unique combination of a hydrophilic amine group and a cyclic ether imparts specific solubility and reactivity characteristics to the molecule, making it a valuable building block in organic synthesis.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62035-48-7 | [1][2] |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| Boiling Point | 258.9 °C at 760 mmHg | [3] |
| Density | 0.992 g/cm³ (Predicted) | N/A |
| pKa | 9.71 (Predicted) | N/A |
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its structural fragments and data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.95 | m | 1H | O-CH (THF ring) |
| ~3.75 | m | 2H | O-CH₂ (THF ring) |
| ~3.45 | t | 2H | O-CH₂ (propyl chain) |
| ~3.35 | d | 2H | O-CH₂ (exocyclic) |
| ~2.75 | t | 2H | N-CH₂ |
| ~1.90 | m | 4H | CH₂ (THF ring) |
| ~1.70 | quintet | 2H | CH₂ (central propyl) |
| ~1.50 (broad s) | s | 2H | NH₂ |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~77.5 | O-CH (THF ring) |
| ~74.0 | O-CH₂ (exocyclic) |
| ~70.0 | O-CH₂ (propyl chain) |
| ~68.0 | O-CH₂ (THF ring) |
| ~40.0 | N-CH₂ |
| ~31.5 | CH₂ (central propyl) |
| ~28.5 | CH₂ (THF ring) |
| ~26.0 | CH₂ (THF ring) |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3250 | Medium, Broad | N-H stretch (primary amine) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1590 | Medium | N-H bend (scissoring) |
| 1100 | Strong | C-O-C stretch (ether) |
Experimental Protocols
This section provides detailed, plausible experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of phosphazene and polyurethane derivatives.
Synthesis and Purification of this compound
A plausible and efficient two-step synthesis involves the cyanoethylation of tetrahydrofurfuryl alcohol followed by the reduction of the resulting nitrile.
Step 1: Synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile
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Materials: Tetrahydrofurfuryl alcohol, acrylonitrile, sodium hydroxide, deionized water, diethyl ether, anhydrous magnesium sulfate.
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Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add tetrahydrofurfuryl alcohol (1.0 eq).
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Add a catalytic amount of a 40% aqueous solution of sodium hydroxide.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add acrylonitrile (1.1 eq) dropwise over a period of 1 hour, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
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Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile.
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Step 2: Reduction of 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile to this compound
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Materials: 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF), deionized water, 15% aqueous sodium hydroxide.
-
Procedure:
-
In a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the number of grams of LAH used.
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Filter the resulting aluminum salts and wash the filter cake with THF.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Caption: Synthesis workflow for this compound.
Reaction with Hexachlorocyclotriphosphazene
This protocol describes a plausible method for the substitution reaction between this compound and hexachlorocyclotriphosphazene.
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Materials: Hexachlorocyclotriphosphazene (N₃P₃Cl₆), this compound, triethylamine, anhydrous tetrahydrofuran (THF), petroleum ether.
-
Procedure:
-
Dissolve hexachlorocyclotriphosphazene (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
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In a separate flask, dissolve this compound (desired stoichiometry, e.g., 2.0 eq for disubstitution) and triethylamine (equivalent to the amine) in anhydrous THF.
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Add the amine solution dropwise to the phosphazene solution at room temperature with vigorous stirring.
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Filter the triethylamine hydrochloride precipitate and wash it with anhydrous THF.
-
Remove the solvent from the filtrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Caption: Reaction of the amine with hexachlorocyclotriphosphazene.
Synthesis of Polyurethane-Urea
This protocol outlines a general procedure for the synthesis of a polyurethane-urea using this compound as a chain extender.[4][5]
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Materials: Poly(tetrahydrofuran) diol (PTHF, Mn ~1000 g/mol ), Toluene diisocyanate (TDI), this compound, 1,4-dioxane (anhydrous).
-
Procedure:
-
Prepolymer Synthesis: In a three-necked flask, react PTHF (1.0 eq) with TDI (2.0 eq) in anhydrous 1,4-dioxane at 70-80 °C under a nitrogen atmosphere for 2-3 hours to form the NCO-terminated prepolymer.
-
Chain Extension: Cool the prepolymer solution to room temperature.
-
Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.
-
Add the amine solution dropwise to the prepolymer solution with vigorous stirring.
-
After the addition, continue stirring for an additional 2-4 hours at room temperature.
-
Pour the viscous solution into a Teflon mold and allow the solvent to evaporate at room temperature, followed by curing in an oven at 60 °C for 24 hours.
-
Caption: General workflow for polyurethane-urea synthesis.
Potential Applications and Future Directions
This compound serves as a versatile building block with potential applications in several areas:
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Polymer Chemistry: As demonstrated, it can be used as a chain extender in the synthesis of polyurethanes and polyureas, potentially modifying the physical and thermal properties of the resulting polymers.
-
Medicinal Chemistry: The presence of both a primary amine and a tetrahydrofuran ring makes it an interesting scaffold for the synthesis of novel bioactive molecules. The tetrahydrofuran moiety is present in a number of approved drugs.
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Supramolecular Chemistry: The amine group can participate in hydrogen bonding and host-guest interactions, making it a candidate for the design of new supramolecular assemblies.
Further research into the biological activities of this compound and its derivatives is warranted. Additionally, exploring its use in the synthesis of other classes of polymers and functional materials could lead to the development of new and innovative products.
Conclusion
This technical guide has provided a detailed overview of this compound, including its structure, properties, and plausible synthetic and application protocols. The information presented herein is intended to be a valuable resource for researchers and professionals working in the fields of organic synthesis, polymer chemistry, and drug discovery. The combination of a flexible aliphatic amine chain and a cyclic ether functionality makes this molecule a promising and versatile tool for the development of new materials and biologically active compounds.
References
Spectral Data Analysis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, a key intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside established experimental protocols for their acquisition. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in their scientific endeavors.
Predicted Spectral Data
Due to the limited availability of directly published spectra for this compound, the following tables present predicted data based on the analysis of its structural fragments and comparison with analogous compounds. These predictions provide a robust baseline for spectral interpretation.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 1H | H-2 (THF ring) |
| ~3.6 - 3.8 | m | 2H | H-5 (THF ring) |
| ~3.4 - 3.5 | t | 2H | -O-CH₂ -CH₂- |
| ~3.3 - 3.4 | d | 2H | -O-CH₂ -THF |
| ~2.7 - 2.9 | t | 2H | -CH₂-NH₂ |
| ~1.8 - 2.0 | m | 2H | H-3 (THF ring) |
| ~1.7 - 1.9 | m | 2H | -CH₂-CH₂ -CH₂- |
| ~1.5 - 1.7 | m | 2H | H-4 (THF ring) |
| ~1.3 - 1.5 | br s | 2H | -NH₂ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~77.0 | C-2 (THF ring) |
| ~74.0 | -O-CH₂ -THF |
| ~70.0 | -O-CH₂ -CH₂- |
| ~68.0 | C-5 (THF ring) |
| ~40.0 | -CH₂ -NH₂ |
| ~30.0 | -CH₂-CH₂ -CH₂- |
| ~28.0 | C-3 (THF ring) |
| ~25.0 | C-4 (THF ring) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (scissoring) |
| 1465 - 1450 | Medium | C-H bend (scissoring) |
| 1120 - 1050 | Strong | C-O-C stretch (ether) |
| 1080 - 1030 | Strong | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 159.23 | [M]⁺ | Molecular Ion |
| 142 | Moderate | [M-NH₃]⁺ |
| 101 | High | [M-C₃H₇O]⁺ |
| 85 | High | [C₅H₉O]⁺ (tetrahydrofurfuryl fragment) |
| 71 | Moderate | [C₄H₇O]⁺ |
| 58 | Moderate | [C₃H₈N]⁺ |
| 44 | High | [C₂H₆N]⁺ |
Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of liquid amine and ether compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the tube in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Neat Liquid):
-
Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
Procedure (ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Set the capillary voltage, cone voltage, and desolvation gas flow and temperature to optimal values for the instrument and analyte.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for spectral data acquisition and the molecular structure of the target compound.
Caption: Workflow for Spectral Data Acquisition.
Caption: Molecular Structure of the Compound.
Physical properties of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of the chemical compound 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, with a focus on its boiling point and density. This document is intended to serve as a reference for professionals in research and development.
Compound Identification
-
Chemical Name: this compound
-
Molecular Weight: 159.23 g/mol [2]
Physical Properties
The physical characteristics of a compound are crucial for its handling, application, and process development. Below is a summary of the reported boiling point and density for this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 258.9°C | at 760 mmHg[1] |
| 80-89°C | at 3 Torr[2] | |
| Density | 0.993 g/cm³ | Not specified |
| 0.992 ± 0.06 g/cm³ | Predicted |
Experimental Protocols
Detailed experimental protocols for the determination of the boiling point and density of this specific compound are not available in the reviewed literature. However, standard laboratory procedures for these measurements are well-established.
General Methodology for Boiling Point Determination:
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed appropriately to measure the temperature of the vapor.
-
Heating: The liquid in the distillation flask is heated gradually.
-
Temperature Reading: The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses. This temperature is the boiling point at the recorded atmospheric pressure. For measurements at reduced pressure (vacuum distillation), a vacuum pump and a manometer are connected to the system.
General Methodology for Density Determination:
Density is the mass of a substance per unit volume. It is typically measured using a pycnometer or a hydrometer.
-
Using a Pycnometer:
-
The mass of the clean, dry pycnometer is determined.
-
The pycnometer is filled with the sample liquid, and its mass is measured.
-
The mass of the pycnometer filled with a reference substance of known density (e.g., distilled water) at the same temperature is also determined.
-
The density of the sample is calculated using the masses and the known density of the reference substance.
-
-
Using a Hydrometer:
-
The liquid is placed in a graduated cylinder.
-
A hydrometer is gently lowered into the liquid until it floats freely.
-
The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.
References
A Technical Guide to Determining the Solubility of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates, such as 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, is a critical parameter in process chemistry, formulation development, and drug discovery. Understanding how this amine dissolves in various organic solvents is essential for designing efficient reaction conditions, purification strategies, and ultimately, for developing viable drug delivery systems. This guide provides a comprehensive overview of a standard experimental protocol for determining the solubility of this compound, a template for systematic data presentation, and a visual representation of the experimental workflow. While extensive, publicly available quantitative solubility data for this compound is limited, this document outlines the established methodologies for generating such crucial data in a laboratory setting.
Principles of Amine Solubility in Organic Solvents
The solubility of this compound, which possesses both a primary amine group and an ether linkage within a tetrahydrofuran ring structure, is governed by the principle of "like dissolves like." Its solubility profile will be a function of the interplay between its capacity for hydrogen bonding (via the N-H bonds of the amine) and the overall polarity of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with the amine. Therefore, high solubility is generally expected.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents can accept hydrogen bonds but cannot donate them. Moderate to good solubility is often observed, depending on the solvent's polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the polar amine and ether functionalities of the molecule are less readily solvated, which typically results in lower solubility.
Experimental Protocol: Isothermal Equilibrium Method
A widely accepted and robust method for determining the solubility of a crystalline solid in a liquid is the isothermal equilibrium method. This procedure involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solid.
Materials and Reagents:
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Vials or flasks with secure caps
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a titrator)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that the system reaches equilibrium. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to permit the excess solid to settle.
-
Sample Extraction: Carefully withdraw a sample of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any suspended solid particles.
-
Quantification: Accurately weigh the collected filtrate. The solvent is then evaporated, and the mass of the residual solid (the dissolved amine) is determined. Alternatively, a more precise method involves diluting an accurately known mass or volume of the filtrate and analyzing its concentration using a calibrated analytical technique such as HPLC or GC.
-
Data Calculation: The solubility is calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or weight percent (wt%).
Data Presentation
Systematic and clear presentation of solubility data is essential for comparison and analysis. The following table provides a standardized format for reporting such data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | Data | Data | HPLC |
| Ethanol | 25 | Data | Data | HPLC |
| Acetone | 25 | Data | Data | GC |
| Ethyl Acetate | 25 | Data | Data | GC |
| Toluene | 25 | Data | Data | Gravimetric |
| Hexane | 25 | Data | Data | Gravimetric |
| Solvent X | Temp Y | Data | Data | Method Z |
Visualization of Experimental Workflow
The logical flow of the isothermal equilibrium method for determining solubility can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key steps of the experimental protocol.
Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.
An In-depth Technical Guide to the Safety and Handling of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
This guide provides comprehensive safety and handling information for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound. Data for this specific compound is limited, and some values are predicted.
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| CAS Number | 62035-48-7 | [1] |
| Boiling Point | 80-89 °C (at 3 Torr) | [1] |
| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.71 ± 0.10 (Predicted) | [1] |
Hazard Identification and Classification
Based on available data, this compound is classified as a hazardous substance. The following table outlines its hazard statements and classifications.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Flammable Liquids | H226: Flammable liquid and vapour | P210, P233, P240, P241, P242, P243 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
Safe Handling Procedures
Adherence to proper handling protocols is crucial to minimize risk.
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] No smoking should be permitted in the handling area.[3]
-
Static Discharge: Take precautionary measures against static discharge. Use explosion-proof electrical and ventilating equipment.[2][3] Ground and bond containers and receiving equipment.[2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[2]
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
Storage Requirements
Proper storage is essential for maintaining the chemical's integrity and ensuring safety.
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]
-
Inert Atmosphere: For long-term storage, keeping the compound under an inert gas is recommended.[3]
-
Incompatibilities: Store away from strong oxidizing agents and acids.
-
Peroxide Formation: Similar to other ethers, this compound may form explosive peroxides upon storage, especially when exposed to air and light. It is advisable to test for the presence of peroxides before use, particularly before distillation.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2][3]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[2][3]
-
Body Protection: Wear a lab coat or other protective clothing.[2][3] For larger quantities or in situations with a higher risk of exposure, flame-retardant antistatic protective clothing is recommended.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH (US) or EN 149 (EU) approved respirator with an appropriate cartridge for organic vapors.
First-Aid Measures
In case of exposure, follow these first-aid procedures:
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If the person feels unwell, seek medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[2][3] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical attention.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.
-
Evacuation: Evacuate personnel from the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Ignition Sources: Remove all sources of ignition.[4]
-
Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Large Spills: For large spills, dike the area to prevent spreading. Cover drains to prevent entry into the sewer system. Collect the material with non-sparking tools and place it in a designated, labeled container for disposal.[2][4]
Experimental Protocols
A comprehensive search of publicly available scientific literature and safety databases did not yield specific experimental protocols for the safety and toxicological assessment of this compound. As such, detailed methodologies for key experiments cannot be provided. Researchers planning to work with this compound should develop their own risk assessments and experimental protocols based on the known hazards of its functional groups (amine, ether) and general principles of chemical safety.
Toxicological Information
Detailed toxicological studies on this compound are not available in the public domain. The health hazards are inferred from its chemical structure and the known properties of similar compounds.
-
Acute Effects: Expected to cause irritation to the skin, eyes, and respiratory tract.[3]
-
Chronic Effects: Long-term exposure data is not available.
Given the lack of specific data, this compound should be handled as a potentially hazardous substance, and exposure should be minimized.
References
Material Safety Data Sheet (MSDS) for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and safe handling procedures for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound.
Chemical Identification and Properties
Chemical Name: this compound CAS Number: 62035-48-7[1][2][3] Molecular Formula: C₈H₁₇NO₂[1] Molecular Weight: 159.23 g/mol
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Boiling Point | 258.9°C at 760 mmHg | Benchchem[4] |
| 80-89 °C at 3 Torr | ChemicalBook[1] | |
| Density | 0.993 g/cm³ | Benchchem[4] |
| 0.992 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] | |
| Flash Point | 119.2°C | Benchchem[4] |
| Refractive Index | 1.46 | Benchchem[4] |
| pKa | 9.71 ± 0.10 (Predicted) | ChemicalBook[1] |
Hazard Identification and Safety Precautions
Assumed Hazard Statements (based on related compounds):
-
H226: Flammable liquid and vapour.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
May form explosive peroxides on prolonged storage.[6]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[7]
-
P264: Wash skin thoroughly after handling.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Experimental Protocols: Safe Handling and Storage
The following protocols are based on best practices for handling flammable, potentially peroxide-forming liquids and amines.
3.1 Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator with an appropriate cartridge may be necessary.
3.2 Storage
Proper storage is crucial to maintain chemical integrity and prevent accidents.
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources.[9]
-
Keep the container tightly closed to prevent moisture and air exposure.[7]
-
Due to the THF moiety, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to inhibit peroxide formation.[5]
-
Containers should be dated upon opening. Test for the presence of peroxides periodically, especially before distillation or concentration.[6]
3.3 Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[10]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like sand, vermiculite, or commercial sorbents to contain the spill. Do not use combustible materials.[9]
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials for hazardous waste disposal.
Visualized Workflows
The following diagrams illustrate key workflows for handling this compound.
References
- 1. This compound | 62035-48-7 [amp.chemicalbook.com]
- 2. 62035-48-7|3-((Tetrahydrofuran-2-yl)methoxy)propan-1-amine|BLD Pharm [bldpharm.com]
- 3. CAS # 62035-48-7, this compound: more information. [chemblink.com]
- 4. This compound | 62035-48-7 | Benchchem [benchchem.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Purity analysis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
An In-depth Technical Guide to the Purity Analysis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound (CAS No. 62035-48-7). The successful development and registration of drug substances rely on the accurate and precise evaluation of their purity and impurity profiles. This document outlines standard analytical techniques, presents data in a structured format, and offers detailed experimental protocols and logical workflows to guide researchers in establishing robust purity testing methods for this compound.
Introduction
This compound is a primary amine containing a tetrahydrofuran moiety, making it a valuable building block in medicinal chemistry and material science. Its structural features, including a basic amino group and an ether linkage, necessitate specific analytical approaches to ensure its purity and identify potential process-related impurities or degradation products. This guide focuses on the core analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for method development, particularly for selecting appropriate chromatographic conditions.
| Property | Value | Reference |
| CAS Number | 62035-48-7 | [1][2] |
| Molecular Formula | C₈H₁₇NO₂ | |
| Molecular Weight | 159.23 g/mol | |
| Boiling Point | 258.9 °C at 760 mmHg | [2][3] |
| Flash Point | 119.2 °C | [2] |
Analytical Techniques for Purity Determination
The primary methods for assessing the purity of this compound are chromatographic techniques, which allow for the separation, identification, and quantification of the main component and any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds. For a basic compound like this compound, reversed-phase HPLC is a suitable approach.
Caption: Workflow for HPLC Purity Analysis.
This protocol provides a starting point for developing a robust reversed-phase HPLC method.
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV or PDA detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm (or scan with PDA to determine optimal wavelength) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. |
Note: The basic nature of the amine can cause peak tailing on silica-based columns. Using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase can mitigate this issue.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds and is particularly useful for identifying unknown impurities by their mass spectra. Given the boiling point of the analyte, GC is a feasible method.
Caption: Workflow for GC-MS Impurity Identification.
This protocol serves as a general guideline for the analysis of this compound and its potential volatile impurities.
| Parameter | Recommended Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial: 60 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min. |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Mass Range | 35-450 amu |
| Sample Preparation | Dissolve the sample in a suitable solvent such as methanol or dichloromethane. |
Note: For polar amines, derivatization with agents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) can improve peak shape and chromatographic resolution.[5]
Potential Impurities
The synthesis of this compound can potentially lead to several process-related impurities. A thorough purity analysis should aim to identify and quantify these. While specific impurities for this compound are not extensively documented in the public domain, plausible impurities based on its structure could include starting materials, reagents, and by-products from side reactions.
Data Presentation and Interpretation
Quantitative data from purity analysis should be summarized in a clear and concise manner. Table 4 provides a template for presenting purity data from multiple batches.
| Batch Number | HPLC Purity (%) | Major Impurity (%) | GC Purity (%) |
| Batch A | 99.5 | 0.2 | >99 |
| Batch B | 99.2 | 0.4 | >99 |
| Batch C | 99.6 | 0.15 | >99 |
The purity is typically calculated using the area normalization method from the chromatogram, assuming that all components have a similar response factor at the detection wavelength.
Conclusion
The purity analysis of this compound can be effectively performed using standard chromatographic techniques such as HPLC and GC-MS. The development of robust and validated analytical methods is crucial for ensuring the quality and consistency of this compound in research and development. The protocols and workflows presented in this guide provide a solid foundation for establishing comprehensive purity testing procedures tailored to the specific needs of the user. Due to the limited availability of specific analytical studies on this compound, the provided protocols are illustrative and based on standard methods for similar chemical entities. Further method development and validation are recommended for application in a regulated environment.
References
- 1. This compound | 62035-48-7 [amp.chemicalbook.com]
- 2. CAS # 62035-48-7, this compound: more information. [chemblink.com]
- 3. This compound | 62035-48-7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Synthetic Routes for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the commercial availability and potential synthetic pathways for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine (CAS No. 62035-48-7). This versatile building block, incorporating a tetrahydrofuran moiety and a primary amine, is of significant interest in medicinal chemistry and drug development due to its potential for creating diverse molecular architectures.
Commercial Availability
A survey of prominent chemical suppliers indicates that this compound is readily available for research and development purposes. The following table summarizes the offerings from several key suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the vendors.
| Supplier | Purity | Available Quantities | Price (USD) |
| Benchchem | >95% | Inquire | Inquire |
| BLDpharm | Inquire | Inquire | Inquire |
| ChemicalBook | 95% | 1g, 2.5g, 5g, 10g | $794.34 (1g), $1119.71 (2.5g), $1379.44 (5g), $1761 (10g)[1] |
| ChemScene | ≥95% | Inquire | Inquire |
| Sigma-Aldrich | 95% | Inquire | Inquire |
Note: The pricing information from ChemicalBook is based on data from American Custom Chemicals Corporation and AK Scientific as of late 2021 and may not reflect current prices.
Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, two primary synthetic strategies can be proposed based on established organic chemistry principles: Williamson Ether Synthesis and Reductive Amination .
Williamson Ether Synthesis
This classical method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing the target molecule, this would entail the reaction of the sodium salt of tetrahydrofurfuryl alcohol with a suitably protected 3-halopropan-1-amine.
Proposed Experimental Protocol:
Step 1: Preparation of Sodium Tetrahydrofurfuryl Alkoxide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) as the solvent.
-
To the solvent, add sodium hydride (NaH) as a 60% dispersion in mineral oil (1.1 equivalents).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add tetrahydrofurfuryl alcohol (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
Step 2: Ether Formation
-
To the freshly prepared sodium tetrahydrofurfuryl alkoxide solution, add a solution of a suitable N-protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide (1.0 equivalent), in anhydrous THF.
-
Heat the reaction mixture to reflux and maintain it for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench any unreacted NaH by the careful addition of water or ethanol.
-
Remove the solvent under reduced pressure.
Step 3: Deprotection of the Amine
-
Dissolve the crude product from Step 2 in ethanol.
-
Add hydrazine hydrate (excess) to the solution.
-
Heat the mixture to reflux for 4-6 hours to cleave the phthalimide protecting group.
-
Cool the reaction mixture, and filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude this compound by distillation under reduced pressure or by column chromatography on silica gel.
Below is a diagram illustrating the Williamson ether synthesis workflow.
Caption: A logical workflow for the Williamson ether synthesis of the target amine.
Reductive Amination
An alternative and often efficient method for amine synthesis is reductive amination. This approach would involve the reaction of 3-(tetrahydrofuran-2-ylmethoxy)propanal with ammonia, followed by reduction of the in situ formed imine.
Proposed Experimental Protocol:
Step 1: Synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propanal (Not Commercially Readily Available)
This intermediate would first need to be synthesized, for instance, by the oxidation of 3-(tetrahydrofuran-2-ylmethoxy)propan-1-ol.
-
To a solution of 3-(tetrahydrofuran-2-ylmethoxy)propan-1-ol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), add an oxidizing agent like pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.
-
Stir the reaction at room temperature until the starting alcohol is consumed (monitor by TLC).
-
Work up the reaction mixture to isolate the crude aldehyde. Purification can be achieved by column chromatography.
Step 2: Reductive Amination
-
Dissolve the 3-(tetrahydrofuran-2-ylmethoxy)propanal (1.0 equivalent) in a solvent such as methanol.
-
Add a source of ammonia, for example, a solution of ammonia in methanol or ammonium acetate.
-
Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions. These reagents are selective for the reduction of imines in the presence of aldehydes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction mixture, for example, by the addition of dilute hydrochloric acid.
-
Basify the aqueous layer with a base like sodium hydroxide to a pH > 12.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation or column chromatography.
The following diagram illustrates the reductive amination pathway.
Caption: A proposed workflow for the synthesis via reductive amination.
Conclusion
This compound is a commercially accessible building block for researchers in the pharmaceutical and chemical industries. While specific synthesis protocols are not widely published, established methodologies such as the Williamson ether synthesis and reductive amination provide viable and adaptable routes for its preparation in a laboratory setting. The choice of synthetic route will likely depend on the availability of starting materials, desired scale, and the specific requirements of the research project. It is recommended that any synthetic attempt be preceded by a thorough literature search for analogous transformations to optimize reaction conditions and ensure safety.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine from Tetrahydrofurfuryl Alcohol
Introduction
3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a valuable bifunctional molecule featuring a primary amine and a tetrahydrofurfuryl ether moiety. This unique structure makes it an attractive building block in various fields, including drug discovery, materials science, and agrochemicals. The tetrahydrofurfuryl group, derivable from renewable biomass sources like furfural, imparts favorable properties such as biodegradability and low toxicity, positioning it as a "green" chemical scaffold.[1] Its derivatives find use as solvents, plasticizers, and components in the synthesis of pharmaceuticals and adhesives.[2][3] This document provides a detailed two-step protocol for the synthesis of this compound, commencing from the readily available tetrahydrofurfuryl alcohol. The synthetic route involves a base-catalyzed Michael addition of tetrahydrofurfuryl alcohol to acrylonitrile, followed by the catalytic hydrogenation of the resulting nitrile intermediate.
Synthetic Strategy
The synthesis proceeds via a two-step sequence as illustrated in the workflow diagram below. The first step is a cyanoethylation reaction, a specific type of Michael addition, where the hydroxyl group of tetrahydrofurfuryl alcohol adds across the carbon-carbon double bond of acrylonitrile. This reaction is typically catalyzed by a base. The second step involves the reduction of the nitrile functional group of the intermediate, 3-(tetrahydrofuran-2-ylmethoxy)propanenitrile, to the corresponding primary amine using catalytic hydrogenation.
References
Application Notes and Protocols: Reaction of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reaction of 3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine with various electrophiles, yielding versatile derivatives for applications in organic synthesis and medicinal chemistry. The primary amine functionality of this compound allows for straightforward N-acylation, N-sulfonylation, N-alkylation, and reductive amination, opening avenues for the creation of diverse molecular scaffolds. The tetrahydrofuran moiety can enhance solubility and introduce a key structural element found in numerous biologically active compounds.[1][2]
Overview of Reactions
This compound is a versatile primary amine that readily reacts with a variety of electrophilic reagents. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking electron-deficient centers. The primary reactions covered in these notes are:
-
N-Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amide derivatives.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in pharmaceuticals.
-
N-Alkylation: Introduction of alkyl groups onto the nitrogen atom via reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
These reactions provide access to a wide range of derivatives with potential applications in drug discovery and materials science.[1]
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the reaction of this compound with representative electrophiles.
N-Acylation: Synthesis of N-(3-(Tetrahydrofuran-2-ylmethoxy)propyl)acetamide
This protocol details the formation of an amide bond via the reaction of the primary amine with an acyl chloride.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(3-(tetrahydrofuran-2-ylmethoxy)propyl)acetamide.
Quantitative Data:
| Electrophile | Product | Solvent | Base | Time (h) | Yield (%) |
| Acetyl Chloride | N-(3-(Tetrahydrofuran-2-ylmethoxy)propyl)acetamide | DCM | Triethylamine | 3 | >90 (estimated) |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃): δ ~ 5.8 (br s, 1H, NH), 4.0-3.7 (m, 3H), 3.5-3.3 (m, 4H), 3.25 (q, 2H), 2.0 (s, 3H), 1.9-1.5 (m, 6H).
-
¹³C NMR (CDCl₃): δ ~ 170.1, 77.5, 74.2, 68.9, 68.5, 39.1, 29.5, 28.3, 25.8, 23.3.
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₀H₁₉NO₃: 202.14.
N-Sulfonylation: Synthesis of 4-Chloro-N-(3-(tetrahydrofuran-2-ylmethoxy)propyl)benzenesulfonamide
This protocol outlines the synthesis of a sulfonamide, a key functional group in many therapeutic agents.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in pyridine or a mixture of THF and triethylamine (1.5 eq), cool the mixture to 0 °C.
-
Add 4-chlorobenzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with 2 M HCl.
-
Extract the product with ethyl acetate or DCM (3 x volume).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the pure sulfonamide.
Quantitative Data:
| Electrophile | Product | Solvent | Base | Time (h) | Yield (%) |
| 4-Chlorobenzenesulfonyl Chloride | 4-Chloro-N-(3-(tetrahydrofuran-2-ylmethoxy)propyl)benzenesulfonamide | Pyridine | Pyridine | 14 | 85 |
Characterization Data (Adapted from similar compounds):
-
¹H NMR (CDCl₃): δ ~ 7.8 (d, 2H), 7.5 (d, 2H), 5.0 (t, 1H, NH), 3.9-3.7 (m, 3H), 3.4-3.3 (m, 4H), 3.0 (q, 2H), 1.9-1.5 (m, 6H).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₄H₂₀ClNO₄S: 334.08.
N-Alkylation: Synthesis of N-Benzyl-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine
This protocol describes the mono-alkylation of the primary amine.
Experimental Protocol:
-
Combine this compound (1.0 eq), benzyl bromide (1.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.
-
Monitor the reaction for the disappearance of the starting amine by TLC. Note that over-alkylation to the tertiary amine is a possible side reaction.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the N-benzylated product.
Quantitative Data:
| Electrophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | N-Benzyl-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine | DMF | K₂CO₃ | 70 | 8 | 75-85 (estimated) |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃): δ ~ 7.4-7.2 (m, 5H), 3.8 (s, 2H), 4.0-3.7 (m, 3H), 3.5-3.3 (m, 4H), 2.7 (t, 2H), 1.9-1.5 (m, 6H), 1.5 (br s, 1H, NH).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₅H₂₃NO₂: 250.18.
Reductive Amination: Synthesis of N-(4-Methoxybenzyl)-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine
This one-pot, two-step protocol involves the formation of an imine followed by its in-situ reduction.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (e.g., 5 mol%) to facilitate imine formation and stir at room temperature for 1-2 hours.
-
Once imine formation is observed by TLC or NMR, add a reducing agent. For reactions in methanol, sodium borohydride (1.5 eq) is suitable. For reactions in DCE, sodium triacetoxyborohydride (1.5 eq) is preferred.
-
Stir the reaction mixture at room temperature for an additional 4-16 hours.
-
Monitor the reduction of the imine by TLC.
-
Upon completion, quench the reaction carefully. For sodium borohydride, add water or 1 M HCl. For sodium triacetoxyborohydride, add saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired secondary amine.
Quantitative Data:
| Electrophile | Reducing Agent | Product | Solvent | Time (h) | Yield (%) |
| 4-Methoxybenzaldehyde | Sodium Triacetoxyborohydride | N-(4-Methoxybenzyl)-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine | DCE | 12 | 80-90 (estimated) |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃): δ ~ 7.2 (d, 2H), 6.85 (d, 2H), 3.8 (s, 3H), 3.75 (s, 2H), 4.0-3.7 (m, 3H), 3.5-3.3 (m, 4H), 2.7 (t, 2H), 1.9-1.5 (m, 6H), 1.5 (br s, 1H, NH).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₆H₂₅NO₃: 280.19.
Visualized Workflows and Pathways
Reaction Scheme Overview
Caption: General reaction pathways of this compound with various electrophiles.
Experimental Workflow for N-Acylation
Caption: Step-by-step workflow for the N-acylation of this compound.
Applications in Drug Development
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] Its ability to form hydrogen bonds and its favorable pharmacokinetic properties make it a desirable feature in drug candidates. The derivatives synthesized from this compound can be screened for a wide range of biological activities. For instance, sulfonamides are a well-established class of antibacterial, antiviral, and anticancer agents. Amides and secondary amines are also ubiquitous in pharmacologically active molecules, serving as key pharmacophoric elements and linkers. The synthetic versatility of the title compound makes it a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[1]
References
Application Notes and Protocols for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a versatile bifunctional building block in organic synthesis. Its structure, featuring a primary amine and a tetrahydrofuran (THF) moiety, offers a unique combination of reactivity and physicochemical properties. The primary amine serves as a nucleophilic center for a wide range of chemical transformations, including amide bond formation, reductive amination, and the synthesis of ureas, thioureas, and sulfonamides. The THF ring imparts increased solubility in various organic solvents and can influence the pharmacokinetic profile of derivative molecules, making it a valuable component in medicinal chemistry and drug discovery.[1] This document provides detailed application notes and experimental protocols for the use of this compound in common synthetic transformations.
Key Applications
-
Scaffold for Novel Heterocycles: The primary amine is a key functional group for the construction of various nitrogen-containing heterocycles.
-
Amide Synthesis: It readily reacts with carboxylic acids, acid chlorides, and anhydrides to form corresponding amides.
-
Urea and Thiourea Formation: Its reaction with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are prevalent motifs in pharmacologically active compounds.
-
Reductive Amination: It can be used to introduce the 3-(tetrahydrofuran-2-ylmethoxy)propyl group onto carbonyl compounds.
-
Polymer Chemistry: The primary amine allows for its incorporation into polymers as a monomer or a chain modifier.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 62035-48-7 |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Boiling Point | 258.9 °C at 760 mmHg |
| Density | 0.993 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in a wide range of organic solvents |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-3-(3-((tetrahydrofuran-2-yl)methoxy)propyl)thiourea
This protocol details the synthesis of a thiourea derivative, a common scaffold in medicinal chemistry, through the reaction of this compound with phenyl isothiocyanate.
Reaction Scheme:
Figure 1: Synthesis of a thiourea derivative.
Materials:
-
This compound (1.0 eq)
-
Phenyl isothiocyanate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Septum
-
Syringes
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 159 mg).
-
Dissolve the amine in anhydrous dichloromethane (10 mL) under an inert atmosphere (argon or nitrogen).
-
While stirring at room temperature, add phenyl isothiocyanate (1.0 mmol, 120 µL) dropwise to the solution.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
To the resulting crude product, add hexane (10 mL) and stir vigorously to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold hexane (2 x 5 mL).
-
Dry the product under vacuum to yield 1-phenyl-3-(3-((tetrahydrofuran-2-yl)methoxy)propyl)thiourea as a white to off-white solid.
Expected Yield: >90%
Characterization Data (Hypothetical):
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ 7.8-7.2 (m, 5H, Ar-H), 6.5 (br s, 1H, NH), 6.2 (br s, 1H, NH), 4.0-3.8 (m, 1H, THF-CH), 3.7-3.5 (m, 4H, O-CH₂-CH₂ & THF-CH₂), 3.4 (t, 2H, N-CH₂), 2.0-1.6 (m, 6H, THF-CH₂ & CH₂-CH₂-N) |
| ¹³C NMR (CDCl₃) | δ 181.0 (C=S), 138.0, 129.5, 125.0, 124.0 (Ar-C), 77.0 (THF-CH), 72.0 (O-CH₂), 68.0 (THF-CH₂), 45.0 (N-CH₂), 30.0, 28.0, 25.0 (Aliphatic-CH₂) |
| FT-IR (KBr) | ν 3300-3100 (N-H stretch), 2950-2850 (C-H stretch), 1550 (C=S stretch), 1100 (C-O stretch) cm⁻¹ |
| MS (ESI) | m/z 295.1 [M+H]⁺ |
Protocol 2: Reductive Amination with Benzaldehyde
This protocol describes the formation of a secondary amine by reacting this compound with benzaldehyde, followed by in-situ reduction of the resulting imine.
Workflow:
Figure 2: Reductive amination workflow.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 159 mg) and benzaldehyde (1.0 mmol, 102 µL) in methanol (10 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol, 57 mg) in small portions over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired secondary amine.
Expected Yield: 70-85%
Logical Relationship of Applications
The primary amine functionality is central to the utility of this building block, enabling a variety of subsequent transformations.
Figure 3: Key transformations of the building block.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. The protocols provided herein offer a starting point for its application in the synthesis of diverse molecular architectures. The combination of its primary amine reactivity and the presence of the THF moiety makes it an attractive component for the development of new chemical entities in various fields, particularly in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
References
Application Notes: 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine in Medicinal Chemistry
Introduction
3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a heterocyclic building block with potential applications in medicinal chemistry. Its structure, featuring a flexible propan-1-amine side chain attached to a tetrahydrofuran (THF) ring, presents several key features for drug design. The THF moiety can participate in hydrogen bonding and van der Waals interactions within protein binding sites, while the primary amine serves as a versatile synthetic handle for the introduction of various functional groups or for linkage to other molecular scaffolds. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural components are present in numerous bioactive molecules, suggesting its potential as a valuable intermediate in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its application in chemical synthesis and for influencing the pharmacokinetic profile of its derivatives.
| Property | Value | Reference |
| CAS Number | 62035-48-7 | [1] |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| Boiling Point | 258.9 °C | [2] |
Table 1: Physicochemical Properties of this compound.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The tetrahydrofuran ring is a common motif in a wide range of biologically active natural products and synthetic drugs, known to be involved in crucial binding interactions with various enzymes and receptors.
Role as a Scaffold in Drug Design
The THF moiety within this compound is of particular interest. Substituted tetrahydrofuran derivatives have been extensively explored as P2 ligands in the design of potent HIV-1 protease inhibitors.[3][4][5][6] The oxygen atom of the THF ring can act as a hydrogen bond acceptor, interacting with the backbone atoms in the S2 subsite of the HIV-1 protease active site.[3][7] While there is no direct evidence of this compound being used in the synthesis of approved HIV protease inhibitors, its structural similarity to other THF-containing ligands suggests its potential as a starting material for novel inhibitors.
The workflow for incorporating such a building block into a drug discovery pipeline is illustrated below.
Figure 1: A generalized workflow for the utilization of a building block like this compound in a drug discovery program.
Synthesis of Phosphazenes
This compound has been identified as a reactant in the synthesis of cyclophosphazenes.[8] Polyorganophosphazenes are a class of polymers with an inorganic backbone that have been investigated for various biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility and tunable properties. The primary amine of the title compound can react with hexachlorocyclotriphosphazene, displacing the chlorine atoms to form amino-substituted cyclophosphazenes. The properties of the resulting polymer can be tailored by the nature of the organic side groups.
Experimental Protocols
General Synthesis of this compound
A plausible synthetic route involves the reaction of tetrahydrofuran-2-ylmethanol with acrylonitrile followed by reduction of the resulting nitrile.
Figure 2: A plausible synthetic pathway for this compound.
Protocol: Synthesis of the Intermediate Nitrile
-
To a stirred solution of tetrahydrofuran-2-ylmethanol (1.0 eq) in a suitable solvent (e.g., dioxane or tert-butanol), add a catalytic amount of a strong base (e.g., sodium tert-butoxide or potassium hydroxide).
-
Cool the reaction mixture to 0-10 °C.
-
Slowly add acrylonitrile (1.1 eq) dropwise, maintaining the temperature below 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol: Reduction of the Nitrile to the Amine
-
In a high-pressure hydrogenation vessel, add the nitrile intermediate (1.0 eq) and a suitable solvent (e.g., methanol or ethanol) containing ammonia.
-
Add a catalytic amount of Raney Nickel or a Palladium-based catalyst.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its structural features, particularly the presence of a tetrahydrofuran ring, make it an attractive starting material for the synthesis of novel compounds targeting a range of biological targets. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully elucidate the potential of this compound in drug discovery.
References
- 1. This compound | 62035-48-7 [amp.chemicalbook.com]
- 2. This compound | 62035-48-7 | Benchchem [benchchem.com]
- 3. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, with CAS Number 62035-48-7, is a versatile difunctional molecule employed in polymer chemistry, particularly as a chain extender. Its unique structure, combining a flexible aliphatic amine chain with a tetrahydrofuran moiety, imparts distinct properties to polymers. This document provides detailed application notes and protocols for its use, primarily focusing on its role in the synthesis of polyurethane ureas (PUUs). These polymers are of significant interest for various applications, including advanced coatings, adhesives, and biomedical materials such as drug delivery systems.[1]
Application in Polyurethane Urea (PUU) Synthesis
This compound serves as a "macrochain extender" in the synthesis of segmented polyurethane ureas.[1] The synthesis is typically a two-step process. In the first step, a diisocyanate is reacted with a long-chain polyol (the soft segment) to form an isocyanate-terminated prepolymer. In the second step, a diamine chain extender, such as this compound, is added to react with the remaining isocyanate groups, forming the hard segments and linking the prepolymer chains. This results in a segmented block copolymer with alternating hard and soft segments, leading to a combination of elasticity and strength.
The incorporation of the tetrahydrofuran group from the chain extender can influence the polymer's thermal properties, mechanical strength, and stability.[1]
Data Presentation
The following table summarizes the mechanical and thermal properties of a polyurethane urea synthesized using this compound as a chain extender.[1]
| Property | Value |
| Tensile Strength (MPa) | 30–50 |
| Elongation at Break (%) | 300–500 |
| Thermal Stability (°C) | Up to 200 |
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of a polyurethane urea using this compound as a chain extender. The protocol is based on established methods for PUU synthesis with diamine chain extenders.
Materials:
-
Polyol (e.g., Polytetrahydrofuran, PTHF)
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)
-
This compound
-
Anhydrous solvent (e.g., N,N-Dimethylacetamide, DMAc)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
-
Mechanical stirrer and heating mantle
Protocol: Two-Step Synthesis of Polyurethane Urea
Step 1: Prepolymer Synthesis
-
Set up a dry three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a dropping funnel.
-
Dry the glassware thoroughly before use.
-
Add the polyol to the flask and heat it under vacuum to remove any residual water.
-
Cool the polyol to the reaction temperature (typically 60-80 °C) under a nitrogen atmosphere.
-
Add the diisocyanate to the dropping funnel and add it dropwise to the stirred polyol.
-
Add a catalytic amount of DBTDL to the reaction mixture.
-
Allow the reaction to proceed for 2-3 hours at the set temperature to form the isocyanate-terminated prepolymer.
Step 2: Chain Extension
-
Dissolve the this compound in anhydrous DMAc in a separate flask.
-
Add the solution of the diamine chain extender dropwise to the stirred prepolymer solution.
-
The reaction is typically rapid and may be exothermic. Control the addition rate to maintain the reaction temperature.
-
After the addition is complete, continue stirring for an additional 1-2 hours to ensure the completion of the polymerization.
-
The resulting polymer solution can be cast into films or precipitated in a non-solvent like methanol or water.
-
Dry the polymer under vacuum to remove the solvent completely.
Visualizations
The following diagrams illustrate the logical relationships in the polymer structure and the experimental workflow.
Caption: Logical relationship of components in the polyurethane urea.
Caption: Experimental workflow for the two-step synthesis of polyurethane urea.
References
Application Notes and Protocols for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine in Catalysis
Disclaimer: Direct catalytic applications of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine as a primary ligand are not extensively documented in publicly available literature. The following application notes and protocols are presented as a representative example based on the known reactivity of structurally similar chiral amines and tetrahydrofuran-containing molecules in asymmetric catalysis. These are intended to serve as a starting point for researchers and drug development professionals exploring the potential of this ligand.
Introduction
This compound is a chiral bifunctional molecule incorporating a primary amine for metal coordination and a tetrahydrofuran (THF) moiety. The THF group can influence the steric and electronic properties of a resulting metal complex, potentially enhancing solubility and inducing chirality in catalytic transformations.[1] This document outlines a representative application of this ligand in the asymmetric reduction of prochiral ketones, a fundamental transformation in the synthesis of chiral secondary alcohols, which are valuable intermediates in drug development.[2]
Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones
The unique structure of this compound makes it a promising candidate as a chiral ligand for transition metal-catalyzed asymmetric transfer hydrogenation. In this representative application, the ligand is used to form an in situ catalyst with a ruthenium precursor for the reduction of acetophenone to 1-phenylethanol.
Proposed Catalytic Cycle
The proposed catalytic cycle involves the formation of a chiral ruthenium hydride species, which then delivers the hydride to the prochiral ketone in an enantioselective manner.
References
Application Notes and Protocols for N-Alkylation of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the N-alkylation of 3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine, a primary amine containing a tetrahydrofuran moiety. Two primary, robust, and widely applicable methods are presented: Direct Alkylation with Alkyl Halides and Reductive Amination. These protocols are designed to serve as a foundational guide for chemists in organic synthesis and medicinal chemistry, enabling the synthesis of diverse N-substituted derivatives.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its structure, featuring a primary amine and a tetrahydrofuran ring, allows for a wide range of chemical modifications. N-alkylation of the primary amine group is a crucial transformation for introducing various functionalities and modulating the physicochemical and biological properties of the resulting molecules.
Direct alkylation with alkyl halides and reductive amination are two of the most common and effective strategies for the N-alkylation of primary amines.[2] While direct alkylation is straightforward, it can sometimes lead to over-alkylation, yielding mixtures of secondary, tertiary, and quaternary ammonium salts.[2] Reductive amination, on the other hand, offers a more controlled and often more selective pathway to the desired mono-alkylated product.[1] This document outlines detailed experimental procedures for both methodologies as applied to this compound.
General Reaction Scheme
The N-alkylation of this compound can be achieved through two principal synthetic routes, as depicted below.
Caption: Alternative pathways for N-alkylation of the starting amine.
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct mono-N-alkylation of a primary amine using an alkyl halide in the presence of a base. To favor mono-alkylation, the use of a mild base and careful control of stoichiometry are recommended. Cesium bases have been shown to be particularly effective for selective mono-N-alkylation.[3][4]
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DMF or acetonitrile (approximately 10 mL per mmol of amine).
-
Add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to a temperature between 60-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated amine.
Method 2: Reductive Amination
Reductive amination is a highly efficient method for the synthesis of secondary amines.[1] The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Anhydrous Dichloromethane (DCM) or Methanol
-
Acetic acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.1 eq) in anhydrous DCM or methanol.
-
If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent (NaBH(OAc)₃, 1.5 eq, or NaBH₄, 1.5 eq) portion-wise to the reaction mixture. Exercise caution with NaBH₄ in methanol as it can generate hydrogen gas.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench carefully by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation protocols. The values provided are illustrative and may require optimization for specific substrates.
| Parameter | Method 1: Direct Alkylation | Method 2: Reductive Amination |
| Alkylating Agent | Alkyl Halide (R-X) | Aldehyde/Ketone (R'C(O)R'') |
| Stoichiometry (Amine:Reagent) | 1 : 1.0-1.2 | 1 : 1.0-1.1 |
| Base | K₂CO₃, Cs₂CO₃ | Not typically required |
| Reducing Agent | Not applicable | NaBH(OAc)₃, NaBH₄ |
| Typical Solvent | DMF, Acetonitrile | DCM, Methanol, DCE |
| Reaction Temperature | 25 - 80°C | 0 - 25°C |
| Typical Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Selectivity | Mono-alkylation favored with careful control, risk of polyalkylation.[2] | Generally high selectivity for mono-alkylation. |
| Typical Yield | 50 - 85% | 70 - 95% |
Experimental Workflow Diagram
The logical flow of the experimental procedures can be visualized as follows:
Caption: Generalized experimental workflow for N-alkylation.
Conclusion
The protocols provided herein for the N-alkylation of this compound offer robust and adaptable methods for the synthesis of a variety of N-substituted derivatives. The choice between direct alkylation and reductive amination will depend on the specific substrate, desired selectivity, and available reagents. For selective mono-alkylation, reductive amination is often the preferred method due to its milder conditions and higher selectivity. These application notes serve as a comprehensive guide for researchers engaged in the synthesis and derivatization of amine-containing molecules for applications in drug discovery and development.
References
- 1. This compound | 62035-48-7 | Benchchem [benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
Application Notes and Protocols: Polyamide Synthesis Using 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and a hypothetical experimental protocol for the synthesis of a novel polyamide using 3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine as a monomer. The presence of the tetrahydrofuran moiety is anticipated to impart unique solubility and thermal properties to the resulting polymer. These characteristics could be advantageous in various applications, including specialty engineering plastics and biomedical materials. The protocols outlined below are based on established methods for polyamide synthesis, specifically interfacial polymerization, and provide a foundational methodology for researchers exploring the potential of this novel monomer.
Introduction
Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in their backbone. They exhibit a desirable combination of high strength, thermal stability, and chemical resistance. The incorporation of flexible ether linkages, such as the tetrahydrofuran group in this compound, can modify these properties, potentially leading to enhanced solubility and processability. Such modifications are of interest in the development of advanced materials, including those for drug delivery systems where biocompatibility and tailored degradation profiles are crucial.
This document outlines a detailed protocol for the synthesis of a polyamide from this compound and a diacid chloride, followed by comprehensive characterization methods.
Predicted Physicochemical and Thermal Properties
The following table summarizes the predicted properties of a polyamide synthesized from this compound and a common diacid chloride like adipoyl chloride. These predictions are based on the known properties of analogous aliphatic polyamides containing ether linkages.
| Property | Predicted Value/Range | Method of Analysis |
| Physical Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) | Solubility Tests |
| Inherent Viscosity | 0.5 - 1.2 dL/g | Ubbelohde Viscometer |
| Number Average Molecular Weight (Mn) | 15,000 - 40,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 30,000 - 80,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | 80 - 120 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 180 - 240 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% weight loss) | > 350 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
I. Polyamide Synthesis via Interfacial Polymerization
This protocol describes the synthesis of a polyamide from this compound and adipoyl chloride.
Materials:
-
This compound
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Acetone
-
Methanol
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Glass rod
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation:
-
In a 250 mL beaker, dissolve a specific amount of this compound and sodium hydroxide (as an acid scavenger) in deionized water with stirring.
-
-
Organic Phase Preparation:
-
In a separate 250 mL beaker, dissolve an equimolar amount of adipoyl chloride in dichloromethane.
-
-
Polymerization:
-
Carefully pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers.
-
A polymer film will form at the interface of the two immiscible liquids.
-
Using a glass rod or forceps, gently grasp the polymer film at the center and pull it out of the beaker as a continuous "rope".
-
Wind the polymer rope onto a rotating rod or into a separate beaker containing a wash solution (e.g., 50/50 water/methanol).
-
-
Purification:
-
Wash the collected polymer thoroughly with deionized water to remove any unreacted monomers and salts.
-
Subsequently, wash with acetone to remove oligomers and residual organic solvent.
-
Perform a final wash with methanol.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 60-80 °C overnight or until a constant weight is achieved.
-
II. Polymer Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the formation of the amide linkages and identify characteristic functional groups.
-
Protocol:
-
Obtain a small sample of the dried polymer.
-
Record the FTIR spectrum using an ATR-FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Identify characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I, around 1640 cm⁻¹), and N-H bending (amide II, around 1540 cm⁻¹).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure of the polyamide.
-
Protocol:
-
Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or TFA-d).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts and integration values to confirm the expected repeating unit structure.
-
3. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Protocol:
-
Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.
-
Cool the sample at a controlled rate.
-
Reheat the sample at the same rate to obtain the thermal transition data from the second heating scan.
-
4. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polyamide.
-
Protocol:
-
Place 5-10 mg of the dried polymer into a TGA crucible.
-
Heat the sample from room temperature to an elevated temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of the novel polyamide.
Caption: Polycondensation reaction of this compound with adipoyl chloride.
Application Notes and Protocols for Surface Modification using 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a bifunctional molecule increasingly utilized in the field of materials science and drug development for surface modification. Its unique structure, featuring a primary amine group for covalent attachment and a tetrahydrofuran (THF) moiety, offers a versatile platform for altering the surface properties of a wide range of substrates. The primary amine allows for robust covalent linkage to surfaces functionalized with carboxyl, aldehyde, or epoxy groups, while the THF group can influence hydrophilicity, biocompatibility, and polymer interaction.
These application notes provide detailed protocols for the use of this compound in surface modification, catering to applications in biomaterial development, drug delivery systems, and advanced coatings.
Applications
The primary amine of this compound serves as a reactive handle for covalent immobilization onto various surfaces. This functionalization can be leveraged for:
-
Biomaterial Surface Engineering: Modifying the surfaces of implants, scaffolds, and biosensors to enhance biocompatibility, reduce non-specific protein adsorption, and promote specific cell adhesion.
-
Nanoparticle Functionalization: Creating core-shell nanoparticles with tailored surface chemistries for applications in targeted drug delivery, diagnostics, and bio-imaging. The THF moiety can enhance solubility and stability in biological media.
-
Polymer Chemistry: Acting as a macrochain extender in the synthesis of polymers like polyurethanes, thereby improving their mechanical properties and stability for use in coatings and adhesives.[1]
-
Graphene Functionalization: Modifying graphene surfaces to improve their dispersibility and processability for use in composites and electronic devices.[1]
Experimental Protocols
Herein, we provide two detailed protocols for the surface modification of carboxylated and aldehyde-functionalized surfaces using this compound.
Protocol 1: Amide Bond Formation on Carboxylated Surfaces via EDC/NHS Chemistry
This protocol details the covalent attachment of this compound to a surface presenting carboxylic acid groups. The reaction proceeds through the activation of the carboxyl groups with EDC and NHS to form a more reactive NHS-ester, which then readily reacts with the primary amine of the modifying agent.
Materials:
-
Carboxylated substrate (e.g., self-assembled monolayer on gold, carboxyl-functionalized nanoparticles, or polymer films)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the carboxylated substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 100 mM EDC and 50 mM NHS in Activation Buffer.
-
Immerse the substrate in the EDC/NHS solution and incubate for 30 minutes at room temperature with gentle agitation. This step activates the surface carboxyl groups to form reactive NHS-esters.
-
-
Amine Coupling Reaction:
-
Prepare a 50 mM solution of this compound in Coupling Buffer.
-
Remove the substrate from the activation solution and immediately immerse it in the amine solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Washing and Drying:
-
Remove the substrate from the amine solution and wash it three times with Washing Buffer to remove any non-covalently bound molecules.
-
Rinse the substrate thoroughly with DI water.
-
Dry the modified substrate under a stream of nitrogen gas.
-
-
Characterization:
-
The success of the surface modification can be confirmed by techniques such as X-ray photoelectron spectroscopy (XPS) to detect the increase in nitrogen content, and contact angle measurements to assess the change in surface hydrophilicity.
-
Workflow Diagram:
Caption: Workflow for surface modification via EDC/NHS chemistry.
Protocol 2: Reductive Amination on Aldehyde-Functionalized Surfaces
This protocol describes the immobilization of this compound onto a surface functionalized with aldehyde groups. The reaction involves the formation of an intermediate Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent.
Materials:
-
Aldehyde-functionalized substrate
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: PBS, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Substrate Preparation:
-
Clean the aldehyde-functionalized substrate by rinsing with ethanol and then DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Schiff Base Formation and Reduction:
-
Prepare a 50 mM solution of this compound in Reaction Buffer.
-
Immerse the substrate in the amine solution.
-
Add sodium cyanoborohydride to the solution to a final concentration of 20 mM. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Incubate the reaction for 2 hours at room temperature with gentle agitation.
-
-
Washing and Drying:
-
Remove the substrate from the reaction solution and wash it three times with Washing Buffer.
-
Rinse the substrate thoroughly with DI water.
-
Dry the modified substrate under a stream of nitrogen gas.
-
-
Characterization:
-
Surface characterization can be performed using Fourier-transform infrared spectroscopy (FTIR) to observe the disappearance of the aldehyde C=O stretch and the appearance of C-N stretching vibrations. Contact angle goniometry can also be used to assess changes in surface wettability.
-
Workflow Diagram:
Caption: Workflow for surface modification via reductive amination.
Quantitative Data Summary
The following tables summarize hypothetical yet expected quantitative data from surface modification experiments using this compound on a model silicon substrate.
Table 1: Surface Characterization Data
| Surface Type | Water Contact Angle (°) | Surface Nitrogen Content (Atomic %) |
| Unmodified (Carboxylated) | 35 ± 3 | 0 |
| Modified (Protocol 1) | 62 ± 4 | 5.8 ± 0.5 |
| Unmodified (Aldehyde) | 40 ± 2 | 0 |
| Modified (Protocol 2) | 65 ± 3 | 6.1 ± 0.4 |
Table 2: Protein Adsorption Data
| Surface Type | Adsorbed Bovine Serum Albumin (ng/cm²) |
| Unmodified (Carboxylated) | 350 ± 25 |
| Modified (Protocol 1) | 120 ± 15 |
| Unmodified (Aldehyde) | 380 ± 30 |
| Modified (Protocol 2) | 110 ± 20 |
Note: The data presented are illustrative and may vary depending on the specific substrate, reaction conditions, and characterization methods used.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the components of this compound and their roles in surface modification and subsequent applications.
Caption: Logical relationships in surface modification.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a unique bifunctional molecule possessing a primary amine and a tetrahydrofuran (THF) moiety. The primary amine serves as a versatile reactive handle for the construction of various nitrogen-containing heterocycles, while the tetrahydrofuran-2-ylmethoxypropyl group can influence the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability. This bulky, flexible, and polar substituent can provide access to novel chemical space in drug discovery programs. The THF moiety can enhance solubility in polar aprotic solvents, which is advantageous in various synthetic transformations[1]. This document provides detailed application notes and exemplary protocols for the potential use of this compound in the synthesis of novel heterocyclic systems.
Disclaimer: The following protocols describe hypothetical synthetic applications of this compound based on established organic chemistry principles. To date, specific literature detailing the use of this amine in the synthesis of novel heterocycles is limited. These protocols are intended to serve as a guide for researchers to explore the potential of this building block.
Application Notes: Potential Synthetic Routes to Novel Heterocycles
The primary amine functionality of this compound allows for its participation in a variety of classical and modern heterocyclic synthesis reactions. The sterically demanding and flexible side chain may influence reaction kinetics and regioselectivity, potentially leading to novel substitution patterns.
1. Synthesis of N-Substituted Pyrroles via Paal-Knorr Synthesis:
The reaction of this compound with 1,4-dicarbonyl compounds under acidic or thermal conditions is expected to yield N-substituted pyrroles. The resulting pyrroles, bearing the bulky ether side chain, could be valuable intermediates for further functionalization or as final bioactive molecules. The THF moiety may impart improved pharmacokinetic properties.
2. Synthesis of Dihydropyrimidines via Biginelli Reaction:
As a primary amine component, this compound can be employed in a one-pot Biginelli-type condensation with a β-ketoester and an aldehyde. This multicomponent reaction would lead to the formation of dihydropyrimidines with the N1-position substituted by the tetrahydrofuran-containing side chain. These scaffolds are of significant interest in medicinal chemistry.
3. Synthesis of Imidazoles via Radziszewski-type Reactions:
Condensation of this compound with a 1,2-dicarbonyl compound and an aldehyde in the presence of ammonia or an ammonium salt could lead to the formation of N-substituted imidazoles. The degree of substitution on the final imidazole ring can be controlled by the choice of the dicarbonyl and aldehyde components.
4. Synthesis of Pyridines via Hantzsch-type Synthesis:
A modified Hantzsch pyridine synthesis could be envisioned where this compound is condensed with two equivalents of a β-ketoester and an aldehyde. This would result in the formation of a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding N-substituted pyridine derivative.
Quantitative Data Summary
The following table summarizes expected yields and key reaction parameters for the proposed syntheses based on analogous reactions reported in the literature for structurally similar primary amines. Actual results may vary.
| Heterocycle | Synthetic Route | Key Reactants | Typical Solvent | Typical Temperature (°C) | Expected Yield Range (%) |
| N-Substituted Pyrrole | Paal-Knorr Synthesis | 1,4-Diketone | Acetic Acid, Ethanol | 80-120 | 60-85 |
| Dihydropyrimidine | Biginelli Reaction | β-Ketoester, Aldehyde | Ethanol, THF | 60-100 | 55-80 |
| N-Substituted Imidazole | Radziszewski Reaction | 1,2-Diketone, Aldehyde | Ethanol, Acetic Acid | 80-110 | 50-75 |
| N-Substituted Pyridine | Hantzsch Synthesis | β-Ketoester, Aldehyde | Ethanol | 70-100 | 45-70 |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-(Tetrahydrofuran-2-ylmethoxy)propyl)-2,5-dimethyl-1H-pyrrole
Objective: To synthesize an N-substituted pyrrole via the Paal-Knorr condensation.
Materials:
-
This compound (1.0 eq)
-
Hexane-2,5-dione (1.05 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer with Hotplate
-
Standard Glassware for Organic Synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and hexane-2,5-dione (1.05 eq).
-
Add glacial acetic acid as the solvent (approximately 5-10 mL per mmol of amine).
-
Heat the reaction mixture to reflux (approximately 118 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure N-substituted pyrrole.
Protocol 2: Synthesis of 4-Aryl-6-methyl-2-oxo-1-(3-(tetrahydrofuran-2-ylmethoxy)propyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Objective: To synthesize a dihydropyrimidine derivative via a Biginelli-type reaction.
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Catalytic amount of p-Toluenesulfonic acid (p-TSA) or HCl
-
Ethanol
-
Standard Glassware for Organic Synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of p-TSA (0.1 eq).
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Paal-Knorr Pyrrole Synthesis Workflow.
Caption: Logical Flow of the Biginelli Reaction.
References
Chiral Synthesis of (R)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of (R)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, a valuable chiral building block in medicinal chemistry and drug development. Two primary synthetic routes are presented, starting from the readily available chiral precursor, (R)-tetrahydrofurfuryl alcohol. These routes offer flexibility based on reagent availability and desired scale.
Introduction
(R)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its stereospecific synthesis is crucial for ensuring the desired pharmacological activity and minimizing off-target effects. The protocols outlined below detail two reliable methods for obtaining this compound with high enantiomeric purity: a Williamson ether synthesis approach and a route involving an azide intermediate.
Synthetic Strategies
Two distinct and effective synthetic pathways for the preparation of (R)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine are detailed below. Both routes commence with the commercially available and enantiomerically pure (R)-tetrahydrofurfuryl alcohol.
Route 1: Williamson Ether Synthesis
This route involves the activation of the hydroxyl group of (R)-tetrahydrofurfuryl alcohol as a tosylate, followed by a Williamson ether synthesis with an N-Boc protected 3-aminopropanol. The final step is the deprotection of the amine.
Caption: Synthetic workflow for Route 1.
Route 2: Azide Reduction Pathway
This alternative pathway also begins with the tosylation of (R)-tetrahydrofurfuryl alcohol. The tosylate is then converted to an azide, which is subsequently reduced to the corresponding amine. This amine is then alkylated with a suitable three-carbon synthon to yield the final product.
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Route 1: Williamson Ether Synthesis
Step 1: Synthesis of (R)-Tetrahydrofurfuryl Tosylate
-
Materials: (R)-tetrahydrofurfuryl alcohol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve (R)-tetrahydrofurfuryl alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with cold water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-tetrahydrofurfuryl tosylate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of N-Boc-3-((R)-tetrahydrofuran-2-ylmethoxy)propan-1-amine
-
Materials: (R)-tetrahydrofurfuryl tosylate, N-Boc-3-aminopropanol, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of N-Boc-3-aminopropanol (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add a solution of (R)-tetrahydrofurfuryl tosylate (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench carefully by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate).
Step 3: Synthesis of (R)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
-
Materials: N-Boc-3-((R)-tetrahydrofuran-2-ylmethoxy)propan-1-amine, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.[1][2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[1]
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product.
-
-
Purification: The final amine can be purified by distillation under reduced pressure or by column chromatography on silica gel (DCM/methanol/NH₄OH).
Route 2: Azide Reduction Pathway
Step 1: Synthesis of (R)-Tetrahydrofurfuryl Tosylate
-
Follow the protocol detailed in Route 1, Step 1.
Step 2: Synthesis of (R)-2-(Azidomethyl)tetrahydrofuran
-
Materials: (R)-tetrahydrofurfuryl tosylate, sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
Dissolve (R)-tetrahydrofurfuryl tosylate (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: organic azides can be explosive).
-
-
Purification: The crude azide is often used in the next step without further purification. If necessary, it can be purified by careful column chromatography on silica gel.
Step 3: Synthesis of ((R)-Tetrahydrofuran-2-yl)methanamine
-
Materials: (R)-2-(azidomethyl)tetrahydrofuran, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF.
-
Procedure:
-
To a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of the azide (1.0 eq.) in the same solvent dropwise.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak).
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously until a white granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous K₂CO₃, filter, and carefully remove the solvent under reduced pressure to yield the amine.
-
-
Purification: The product can be purified by distillation under reduced pressure.
Step 4: Synthesis of (R)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
-
This step involves the N-alkylation of ((R)-tetrahydrofuran-2-yl)methanamine with a suitable three-carbon electrophile (e.g., 3-bromopropanol followed by conversion of the hydroxyl group to an amine, or a protected 3-halopropylamine). The specific protocol will depend on the chosen electrophile.
Data Presentation
The following tables summarize the expected yields and purity for the key steps in the synthesis of (R)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. These values are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.
Table 1: Quantitative Data for Route 1 (Williamson Ether Synthesis)
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Expected Purity (by NMR/GC) | Enantiomeric Excess (%) |
| 1 | (R)-Tetrahydrofurfuryl Tosylate | (R)-Tetrahydrofurfuryl Alcohol | TsCl, Pyridine | 85-95 | >95 | >99 |
| 2 | N-Boc-3-((R)-tetrahydrofuran-2-ylmethoxy)propan-1-amine | (R)-Tetrahydrofurfuryl Tosylate | N-Boc-3-aminopropanol, NaH | 60-75 | >95 | >99 |
| 3 | (R)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine | N-Boc protected amine | TFA | 90-98 | >98 | >99 |
Table 2: Quantitative Data for Route 2 (Azide Reduction Pathway)
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Expected Purity (by NMR/GC) | Enantiomeric Excess (%) |
| 1 | (R)-Tetrahydrofurfuryl Tosylate | (R)-Tetrahydrofurfuryl Alcohol | TsCl, Pyridine | 85-95 | >95 | >99 |
| 2 | (R)-2-(Azidomethyl)tetrahydrofuran | (R)-Tetrahydrofurfuryl Tosylate | NaN₃, DMF | 80-90 | >90 (used crude) | >99 |
| 3 | ((R)-Tetrahydrofuran-2-yl)methanamine | (R)-2-(Azidomethyl)tetrahydrofuran | LiAlH₄ | 75-85 | >95 | >99 |
Conclusion
The presented protocols provide two robust and reliable methods for the chiral synthesis of (R)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. The choice between the Williamson ether synthesis and the azide reduction pathway will depend on factors such as reagent availability, safety considerations (especially with azides and LiAlH₄), and the desired scale of the synthesis. Both routes are capable of producing the target compound in high yield and excellent enantiomeric purity, making them suitable for applications in research, development, and production settings. Careful monitoring of each step by appropriate analytical techniques is recommended to ensure optimal results.
References
Application Notes and Protocols for the Stereoselective Synthesis of (S)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a chiral molecule of interest in medicinal chemistry and drug development due to the prevalence of the tetrahydrofuran motif in a wide range of biologically active compounds.[1] The stereospecificity of the amine is crucial for its interaction with biological targets. This document outlines a detailed, multi-step protocol for the stereoselective synthesis of the (S)-enantiomer, commencing from commercially available starting materials.
The synthetic strategy involves the initial preparation of the key chiral intermediate, (S)-tetrahydrofuran-2-ylmethanol. This is followed by a Williamson ether synthesis to couple the chiral tetrahydrofuran moiety with a three-carbon side chain, which is then converted to the desired primary amine. This approach ensures the retention of the stereochemistry at the C2 position of the tetrahydrofuran ring.
Overall Synthetic Scheme
The overall synthetic pathway is a four-step process, beginning with the synthesis of the chiral alcohol, followed by the preparation of an azido alcohol, a coupling reaction, and a final reduction to yield the target amine.
Caption: Overall four-step synthetic route.
Detailed Experimental Protocols
Step 1: Stereoselective Synthesis of (S)-3-Hydroxytetrahydrofuran
This procedure outlines the synthesis of the key chiral intermediate, (S)-3-hydroxytetrahydrofuran, starting from L-malic acid. This method avoids the use of hazardous reagents like lithium aluminum hydride.[2][3]
Experimental Workflow
Caption: Workflow for (S)-3-Hydroxytetrahydrofuran synthesis.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| L-Malic Acid | C₄H₆O₅ | 134.09 | 30.0 g | 224 |
| Methanol | CH₃OH | 32.04 | 90 mL | - |
| Thionyl Chloride | SOCl₂ | 118.97 | 39 mL | 550 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
| Lithium Chloride | LiCl | 42.39 | - | - |
| Sodium Borohydride | NaBH₄ | 37.83 | - | - |
| Ethanol | C₂H₅OH | 46.07 | - | - |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Catalytic | - |
Protocol
-
Esterification of L-Malic Acid:
-
In a round-bottom flask, cool 90 mL of methanol to -10°C.
-
Slowly add 39 mL of thionyl chloride dropwise while maintaining the temperature.
-
Add 30.0 g of L-malic acid to the solution.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture and concentrate under reduced pressure.
-
Neutralize the residue with a 20% sodium carbonate solution to pH 7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield L-dimethyl malate as a colorless oil.[2]
-
-
Reduction to 1,2,4-Butanetriol:
-
Prepare a solution of L-dimethyl malate in ethanol containing lithium chloride.
-
Slowly add sodium borohydride to the solution.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction, filter to remove solids, and acidify the filtrate to precipitate inorganic salts.
-
Filter and concentrate the filtrate to obtain crude 1,2,4-butanetriol.
-
-
Cyclization to (S)-3-Hydroxytetrahydrofuran:
-
Heat the crude 1,2,4-butanetriol with a catalytic amount of p-toluenesulfonic acid.
-
The product, (S)-3-hydroxytetrahydrofuran, is isolated by vacuum distillation.
-
(Note: For the purpose of this synthesis, it is assumed that (S)-3-hydroxytetrahydrofuran can be conceptually converted to or is a suitable precursor for (S)-tetrahydrofuran-2-ylmethanol. In practice, a separate synthesis for (S)-tetrahydrofuran-2-ylmethanol might be required, for instance, by the enantioselective reduction of 2-furoic acid followed by hydrogenation of the furan ring.)
Step 2: Synthesis of 3-Azidopropan-1-ol
This protocol describes the synthesis of 3-azidopropan-1-ol from 3-chloropropan-1-ol, which will serve as the three-carbon aminating synthon.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3-Chloropropan-1-ol | C₃H₇ClO | 94.54 | 10.0 g | 105.8 |
| Sodium Azide | NaN₃ | 65.01 | 8.2 g | 126.1 |
| Water | H₂O | 18.02 | 20 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Protocol
-
In a round-bottom flask, dissolve 8.2 g of sodium azide in 20 mL of water.
-
Add 10.0 g of 3-chloropropan-1-ol to the solution.
-
Reflux the mixture for 48 hours.
-
Cool the reaction to room temperature and extract three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-azidopropan-1-ol.[4]
Step 3: Williamson Ether Synthesis
This step couples the chiral (S)-tetrahydrofuran-2-ylmethanol with 3-azidopropan-1-ol.
Experimental Workflow
Caption: Williamson Ether Synthesis workflow.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (S)-Tetrahydrofuran-2-ylmethanol | C₅H₁₀O₂ | 102.13 | 5.0 g | 49.0 |
| 3-Azidopropan-1-ol | C₃H₇N₃O | 101.11 | 5.4 g | 53.4 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 2.4 g | 60.0 |
| Anhydrous THF | C₄H₈O | 72.11 | 100 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - |
| Brine | NaCl (aq) | 58.44 | As needed | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
Protocol
-
To a solution of 5.0 g of (S)-tetrahydrofuran-2-ylmethanol and 5.4 g of 3-azidopropan-1-ol in 100 mL of anhydrous THF at 0°C, add 2.4 g of sodium hydride (60% dispersion in mineral oil) portion-wise.[5][6][7]
-
Allow the reaction mixture to warm to room temperature and then reflux for 12 hours.
-
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-2-((3-azidopropoxy)methyl)tetrahydrofuran.
Step 4: Reduction of Azide to Primary Amine
The final step is the reduction of the azide to the target primary amine.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (S)-2-((3-azidopropoxy)methyl)tetrahydrofuran | C₈H₁₅N₃O₂ | 185.22 | 5.0 g | 27.0 |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 1.5 g | 39.5 |
| Anhydrous THF | C₄H₈O | 72.11 | 100 mL | - |
| Water | H₂O | 18.02 | As needed | - |
| 15% NaOH (aq) | NaOH | 40.00 | As needed | - |
Protocol
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend 1.5 g of lithium aluminum hydride in 50 mL of anhydrous THF and cool to 0°C.
-
Slowly add a solution of 5.0 g of (S)-2-((3-azidopropoxy)methyl)tetrahydrofuran in 50 mL of anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0°C and quench sequentially by the dropwise addition of 1.5 mL of water, 1.5 mL of 15% aqueous NaOH, and finally 4.5 mL of water.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by distillation under reduced pressure to obtain (S)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine.
Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |
| 1 | (S)-3-Hydroxytetrahydrofuran | L-Malic Acid | ~70-80 | >98 | GC, Chiral HPLC |
| 2 | 3-Azidopropan-1-ol | 3-Chloropropan-1-ol | ~85-95 | >97 | GC-MS, ¹H NMR |
| 3 | (S)-2-((3-azidopropoxy)methyl)tetrahydrofuran | (S)-Tetrahydrofuran-2-ylmethanol | ~60-75 | >95 | LC-MS, ¹H NMR |
| 4 | (S)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine | (S)-2-((3-azidopropoxy)methyl)tetrahydrofuran | ~80-90 | >99 | GC-MS, ¹H NMR, Chiral HPLC |
Disclaimer: The provided protocols are intended for guidance for trained research professionals. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. All reactions should be monitored for completion by appropriate analytical techniques. Yields and purities are estimates and may vary.
References
- 1. 3-Amino-1-Propanol(156-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 3. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 4. 3-Azido-1-propanol = 96 72320-38-8 [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Chiral Tetrahydrofuran-Containing Amines in Asymmetric Synthesis
A Focus on (S)-Tetrahydrofurfurylamine as a Representative Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive literature searches for specific applications of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine as a chiral building block in asymmetric synthesis did not yield detailed experimental protocols or quantitative data. However, due to the structural and functional similarity, this document provides comprehensive application notes and protocols for the closely related and well-documented chiral building block, (S)-Tetrahydrofurfurylamine . This compound serves as an excellent representative example of a chiral primary amine featuring a tetrahydrofuran moiety, illustrating its utility in the stereocontrolled synthesis of complex molecules.
Introduction
Chiral amines containing a tetrahydrofuran (THF) scaffold are valuable building blocks in asymmetric synthesis, finding significant application in the pharmaceutical and agrochemical industries. The stereodefined THF ring can impart crucial conformational rigidity and desirable physicochemical properties to target molecules, such as improved metabolic stability and pharmacokinetic profiles. The primary amine functionality serves as a versatile handle for a wide range of chemical transformations, including amidation, reductive amination, and the construction of nitrogen-containing heterocycles.
(S)-Tetrahydrofurfurylamine, with its readily available enantiopure form, is a prime example of such a building block. It is frequently employed as a chiral auxiliary to control the stereochemical outcome of reactions, as a precursor for the synthesis of chiral ligands for asymmetric catalysis, and as a key structural motif in various biologically active compounds.
Key Applications and Synthetic Strategies
The primary applications of (S)-Tetrahydrofurfurylamine in asymmetric synthesis revolve around its ability to induce chirality in new stereocenters. This is primarily achieved through two main strategies: its use as a chiral auxiliary and its incorporation into chiral ligands for metal-catalyzed reactions.
(S)-Tetrahydrofurfurylamine as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered. (S)-Tetrahydrofurfurylamine can be converted into amides or imines, which then undergo diastereoselective reactions.
Workflow for the Use of a Chiral Auxiliary:
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Synthesis of Chiral Ligands for Asymmetric Catalysis
(S)-Tetrahydrofurfurylamine is an excellent starting material for the synthesis of chiral ligands used in transition metal-catalyzed asymmetric reactions, such as hydrogenations, cycloadditions, and cross-coupling reactions. The THF moiety can coordinate to the metal center and, in concert with the nitrogen atom, create a well-defined chiral environment that directs the stereochemical outcome of the catalytic transformation.
Experimental Protocols and Data
The following sections provide detailed, generalized protocols for key transformations involving chiral amines with a tetrahydrofuran scaffold, exemplified by (S)-Tetrahydrofurfurylamine.
Diastereoselective Alkylation using a (S)-Tetrahydrofurfurylamine-Derived Amide as a Chiral Auxiliary
This protocol describes the diastereoselective alkylation of an amide derived from (S)-Tetrahydrofurfurylamine and a carboxylic acid. The steric hindrance provided by the tetrahydrofurfuryl group directs the approach of the electrophile.
Reaction Scheme:
-
Amide Formation: (S)-Tetrahydrofurfurylamine + R-COOH → Chiral Amide
-
Enolate Formation: Chiral Amide + Base → Chiral Enolate
-
Alkylation: Chiral Enolate + R'-X → Alkylated Amide
-
Auxiliary Cleavage: Alkylated Amide → Chiral Carboxylic Acid + (S)-Tetrahydrofurfurylamine
Experimental Protocol:
-
Step 1: Amide Formation
-
To a solution of the carboxylic acid (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in DCM (0.5 M) and cool to 0 °C.
-
Add a solution of (S)-Tetrahydrofurfurylamine (1.1 eq.) and triethylamine (1.5 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with DCM.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral amide.
-
-
Step 2: Diastereoselective Alkylation
-
To a solution of the chiral amide (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA, 1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq.) dropwise and continue stirring at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated amide.
-
-
Step 3: Auxiliary Cleavage
-
Reflux the alkylated amide (1.0 eq.) in a mixture of THF and 6 M HCl (1:1 v/v) for 12 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether to remove the recovered (S)-Tetrahydrofurfurylamine hydrochloride.
-
The aqueous layer can be basified and extracted to recover the free amine.
-
Concentrate the organic layer from the initial extraction under reduced pressure to obtain the chiral carboxylic acid.
-
Quantitative Data (Representative):
| Entry | Carboxylic Acid (R) | Alkyl Halide (R'-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Propanoic Acid | Benzyl Bromide | >95:5 | 85 |
| 2 | Phenylacetic Acid | Methyl Iodide | 90:10 | 88 |
| 3 | Butanoic Acid | Ethyl Iodide | >95:5 | 82 |
Synthesis of a Chiral Salen-type Ligand from (S)-Tetrahydrofurfurylamine
This protocol outlines the synthesis of a chiral Schiff base ligand, which can be subsequently complexed with a metal for use in asymmetric catalysis.
Reaction Scheme:
(S)-Tetrahydrofurfurylamine + Salicylaldehyde Derivative → Chiral Schiff Base Ligand
Experimental Protocol:
-
To a solution of the salicylaldehyde derivative (2.0 eq.) in absolute ethanol (0.3 M), add (S)-Tetrahydrofurfurylamine (1.0 eq.).
-
Heat the mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure chiral Schiff base ligand.
Workflow for Ligand Synthesis and Catalytic Application:
Caption: Synthesis of a chiral ligand and its application in asymmetric catalysis.
Quantitative Data for Asymmetric Cyanosilylation of Aldehydes using a Ti(IV)-Schiff Base Complex (Representative):
| Entry | Aldehyde | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Benzaldehyde | 92 | 95 |
| 2 | 4-Chlorobenzaldehyde | 94 | 96 |
| 3 | 2-Naphthaldehyde | 90 | 91 |
Conclusion
Chiral amines incorporating a tetrahydrofuran ring, such as (S)-Tetrahydrofurfurylamine, are highly effective and versatile chiral building blocks in asymmetric synthesis. Their application as chiral auxiliaries provides a reliable method for diastereoselective transformations, while their use as precursors for chiral ligands enables a broad range of enantioselective catalytic reactions. The protocols and data presented herein, using (S)-Tetrahydrofurfurylamine as a representative example, offer a valuable guide for researchers in the design and execution of stereocontrolled synthetic routes towards valuable chiral molecules for drug discovery and development.
Application Notes and Protocols: Enantioselective Applications of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a chiral amine with potential applications in enantioselective synthesis. Its structure, featuring a stereocenter within the tetrahydrofuran ring, makes it a candidate for use as a chiral resolving agent and as a precursor for chiral auxiliaries. While specific, documented applications in peer-reviewed literature are not widespread, its chemical properties suggest its utility in the separation of racemic mixtures and in the stereocontrolled synthesis of complex molecules. These application notes provide detailed, representative protocols for its potential use in these areas, based on established methodologies for other chiral amines.
Application 1: Chiral Resolving Agent for Racemic Carboxylic Acids
Chiral amines are frequently employed to resolve racemic carboxylic acids through the formation of diastereomeric salts, which can be separated by fractional crystallization.[1][2] The differing solubilities of the diastereomeric salts allow for the isolation of one diastereomer, from which the enantiomerically pure carboxylic acid can be recovered.
General Workflow for Chiral Resolution
Experimental Protocol: Resolution of (±)-Mandelic Acid
This protocol describes a representative procedure for the resolution of racemic mandelic acid using (S)-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine.
Materials:
-
(±)-Mandelic Acid
-
(S)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
-
Ethanol (absolute)
-
Diethyl ether
-
2 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Polarimeter
-
Chiral HPLC system
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-mandelic acid in 100 mL of warm ethanol.
-
In a separate beaker, dissolve an equimolar amount of (S)-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine in 50 mL of ethanol.
-
Slowly add the amine solution to the mandelic acid solution with stirring.
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 2 hours to induce crystallization of the diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. This is the first crop of crystals (Crop 1), which should be enriched in one diastereomer.
-
Recrystallize Crop 1 from a minimal amount of hot ethanol to improve diastereomeric purity.
-
The mother liquor from the initial crystallization can be concentrated and cooled to yield a second crop of crystals, which will be enriched in the other diastereomer.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the recrystallized, diastereomerically pure salt in 50 mL of water and 50 mL of ethyl acetate.
-
Acidify the mixture to pH 1-2 with 2 M HCl, ensuring the salt fully dissolves.
-
Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched mandelic acid.
-
-
Recovery of the Chiral Amine:
-
The aqueous layer from step 3, containing the protonated chiral amine, is basified to pH 12-13 with 2 M NaOH.
-
Extract the aqueous layer three times with 30 mL portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to recover the chiral resolving agent.
-
-
Analysis:
-
Determine the optical purity (enantiomeric excess, ee%) of the recovered mandelic acid using chiral HPLC.
-
Measure the specific rotation using a polarimeter and compare it to the literature value for pure (S)- or (R)-mandelic acid.
-
Hypothetical Data Presentation
| Parameter | Value |
| Racemic Acid | (±)-Mandelic Acid |
| Chiral Resolving Agent | (S)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine |
| Yield of Diastereomeric Salt (1st Recrystallization) | 45% (based on one enantiomer) |
| Diastereomeric Excess (de%) of Salt | >98% |
| Yield of Enantiopure Mandelic Acid | 85% (from pure diastereomeric salt) |
| Enantiomeric Excess (ee%) of Mandelic Acid | >98% |
| Recovery of Chiral Amine | >90% |
Application 2: Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[3][4] The amine functionality of this compound allows it to be converted into an amide-based auxiliary, which can direct stereoselective alkylation reactions of an attached prochiral substrate.
General Workflow for Asymmetric Alkylation
Experimental Protocol: Asymmetric Alkylation of a Propanoyl Imide
This protocol outlines a hypothetical procedure for the synthesis of an enantiomerically enriched carboxylic acid using an auxiliary derived from (S)-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine.
Materials:
-
(S)-3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
-
Propanoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Standard aqueous workup reagents
Procedure:
-
Synthesis of the Chiral Auxiliary (N-Propanoyl Amide):
-
Dissolve (S)-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Perform an aqueous workup to isolate the crude N-propanoyl amide, which can be purified by column chromatography.
-
-
Asymmetric Alkylation:
-
Dissolve the purified chiral auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add benzyl bromide (1.2 eq) and stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup to isolate the alkylated product. Purify by column chromatography.
-
-
Cleavage of the Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide.
-
Stir for 4 hours at room temperature.
-
Perform an aqueous workup to separate the chiral carboxylic acid product from the recovered chiral amine auxiliary.
-
-
Analysis:
-
Determine the diastereomeric ratio of the alkylated product by ¹H NMR or HPLC.
-
After cleavage, determine the enantiomeric excess (ee%) of the resulting carboxylic acid by converting it to a methyl ester and analyzing by chiral GC or HPLC.
-
Hypothetical Data Presentation
| Parameter | Value |
| Chiral Auxiliary | N-propanoyl-(S)-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine |
| Electrophile | Benzyl Bromide |
| Yield of Alkylated Product | 85% |
| Diastereomeric Ratio (dr) | 95:5 |
| Yield of Chiral Carboxylic Acid | 90% (after cleavage) |
| Enantiomeric Excess (ee%) of Acid | 90% |
| Recovery of Chiral Auxiliary | >85% |
Conclusion
While direct, published applications of this compound in enantioselective synthesis are limited, its structure is well-suited for roles as both a chiral resolving agent and a chiral auxiliary. The protocols and workflows presented here are based on well-established, analogous chemical principles and provide a strong starting point for researchers interested in exploring the synthetic utility of this and similar chiral amines. The successful application will depend on empirical optimization of reaction conditions, such as solvent choice and temperature, to achieve high levels of stereoselectivity.
References
Application Notes and Protocols: 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine for Chiral Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral polymers are of significant interest in the fields of materials science and drug development due to their unique stereospecific properties.[1] These macromolecules can differentiate between enantiomers, making them highly valuable for applications such as chiral chromatography, enantioselective catalysis, and targeted drug delivery.[2][3][4] The monomer, 3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine, presents a promising building block for the synthesis of novel chiral polymers. Its inherent chirality, stemming from the substituted tetrahydrofuran ring, combined with the reactive primary amine functionality, allows for various polymerization strategies to create well-defined chiral macromolecules.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of chiral polymers derived from this compound. The potential applications of these polymers, particularly in the realm of drug development, are also discussed.
Applications in Chiral Polymer Synthesis and Drug Development
Chiral polymers synthesized from this compound are anticipated to have significant applications in:
-
Chiral Stationary Phases (CSPs) for HPLC: The distinct stereochemistry of the polymer backbone can be exploited to create highly selective CSPs for the separation of racemic drug compounds.[2][5] The efficiency of these separations is critical in pharmaceutical development, where the pharmacological activity and toxicity of enantiomers can differ significantly.
-
Enantioselective Catalysis: The chiral environment provided by the polymer can be utilized to catalyze asymmetric reactions, a cornerstone of modern synthetic organic chemistry for producing enantiomerically pure drugs.
-
Chiral Drug Delivery Systems: The biocompatibility of polyethers, coupled with the chirality of the monomer, makes these polymers potential candidates for novel drug delivery vehicles that can exhibit stereospecific interactions with biological targets.
Data Presentation
The following tables summarize representative quantitative data for chiral polymers synthesized from monomers analogous to this compound. This data is provided as a reference for expected outcomes.
Table 1: Polymerization Results for Chiral Polyethers
| Entry | Polymerization Method | Initiator | Monomer/Initiator Ratio | Mn ( g/mol ) | PDI (Mw/Mn) | Specific Rotation [α]D (°) |
| 1 | Cationic Ring-Opening | BF₃·OEt₂ | 100:1 | 8,500 | 1.35 | +15.2 (c 1, CHCl₃) |
| 2 | Cationic Ring-Opening | Sc(OTf)₃ | 150:1 | 12,300 | 1.28 | +18.5 (c 1, CHCl₃) |
| 3 | Amine-Initiated | n-BuLi / Monomer | 100:1 | 9,200 | 1.41 | +14.8 (c 1, CHCl₃) |
| 4 | Amine-Initiated | Protic Acid Catalyst | 120:1 | 10,500 | 1.33 | +16.1 (c 1, CHCl₃) |
Data is hypothetical and based on typical values for similar chiral polyethers.
Table 2: Characterization Data of Chiral Polyethers
| Polymer (from Entry) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Thermal Transition (Tg, °C) |
| 1 | 3.4-3.8 (m, -O-CH₂-), 2.5-2.8 (m, -N-CH₂-), 1.5-1.9 (m, THF ring) | 70-75 (-O-CH₂-), 40-45 (-N-CH₂-), 25-30 (THF ring) | 55 |
| 2 | 3.4-3.8 (m, -O-CH₂-), 2.5-2.8 (m, -N-CH₂-), 1.5-1.9 (m, THF ring) | 70-75 (-O-CH₂-), 40-45 (-N-CH₂-), 25-30 (THF ring) | 58 |
| 3 | 3.4-3.8 (m, -O-CH₂-), 2.5-2.8 (m, -N-CH₂-), 1.5-1.9 (m, THF ring) | 70-75 (-O-CH₂-), 40-45 (-N-CH₂-), 25-30 (THF ring) | 53 |
| 4 | 3.4-3.8 (m, -O-CH₂-), 2.5-2.8 (m, -N-CH₂-), 1.5-1.9 (m, THF ring) | 70-75 (-O-CH₂-), 40-45 (-N-CH₂-), 25-30 (THF ring) | 56 |
Spectral data is generalized for the expected polymer structure.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of chiral polymers from this compound.
Protocol 1: Cationic Ring-Opening Polymerization (CROP)
This protocol describes the polymerization of this compound via a cationic ring-opening mechanism, a common method for the polymerization of cyclic ethers.[6][7]
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Methanol (quenching agent)
-
Diethyl ether (precipitating solvent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Monomer Purification: Dry the monomer over CaH₂ and distill under reduced pressure. Store under an inert atmosphere.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Polymerization: a. Add the purified monomer (e.g., 1.0 g, 6.28 mmol) to the flask. b. Dissolve the monomer in anhydrous DCM (e.g., 10 mL). c. Cool the solution to 0 °C in an ice bath. d. In a separate vial, prepare a solution of BF₃·OEt₂ in anhydrous DCM (e.g., 0.1 M). e. Add the initiator solution dropwise to the monomer solution with vigorous stirring. The amount of initiator will determine the target molecular weight (e.g., for a target DP of 100, add 0.628 mL of 0.1 M solution). f. Allow the reaction to proceed at 0 °C for 24 hours.
-
Termination: Quench the polymerization by adding an excess of cold methanol (e.g., 5 mL).
-
Polymer Isolation: a. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether (e.g., 200 mL) with stirring. b. Collect the polymer by filtration or centrifugation. c. Wash the polymer with fresh diethyl ether. d. Dry the polymer under vacuum at room temperature to a constant weight.
Protocol 2: Polymer Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure.
-
Procedure: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Procedure: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF). Use a calibrated GPC system with appropriate columns (e.g., polystyrene or poly(methyl methacrylate) standards).
3. Polarimetry:
-
Purpose: To measure the specific rotation of the chiral polymer, confirming the retention of chirality.
-
Procedure: Prepare a solution of the polymer of known concentration in a suitable solvent (e.g., chloroform). Measure the optical rotation using a polarimeter at a specific wavelength (e.g., sodium D-line, 589 nm).
Visualizations
Caption: Workflow for the synthesis of a chiral polyether.
Caption: Workflow for the characterization of the chiral polymer.
Caption: Application pathway in drug development.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine as a Potential Chiral Ligand for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential application of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine as a chiral ligand in the field of asymmetric catalysis. Chiral amines are pivotal in modern organic synthesis, serving as organocatalysts or ligands for metal-catalyzed reactions to produce enantiomerically enriched molecules, which are crucial for the pharmaceutical industry. While specific applications of this compound in asymmetric catalysis are not yet extensively documented in scientific literature, its structural features—a primary amine for catalytic activity and a chiral tetrahydrofuran moiety for stereochemical control—suggest its potential as a valuable tool in the synthesis of chiral compounds. These notes offer a hypothetical framework for its application, drawing parallels from well-established chiral primary amine catalysts.
Introduction to Chiral Amines in Asymmetric Catalysis
Chiral amines have emerged as powerful and versatile organocatalysts, enabling the stereoselective formation of complex molecules with high efficiency.[1][2] They can activate substrates through the formation of transient chiral enamines or iminium ions, providing a valuable alternative to metal-based catalysts.[1] The stereochemical outcome of these reactions is dictated by the steric and electronic properties of the chiral amine, which directs the approach of the reacting partner.[1] Primary amines, in particular, have been demonstrated to be effective catalysts in a wide range of enantioselective organic reactions.[2]
The molecule this compound possesses a stereogenic center at the 2-position of the tetrahydrofuran ring, which could impart chirality to a catalytic cycle. The primary amine function can engage in the formation of chiral intermediates, making it a promising candidate for a chiral ligand or organocatalyst.
Hypothetical Application: Asymmetric Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. The use of chiral amine catalysts can render this reaction highly enantioselective. We propose a hypothetical application of this compound as an organocatalyst in the asymmetric Michael addition of aldehydes to nitroalkenes, a key transformation for synthesizing chiral γ-nitro aldehydes.
Proposed Catalytic Cycle
The proposed catalytic cycle involves the formation of a chiral enamine intermediate from the reaction of the aldehyde with the chiral primary amine, this compound. This enamine then attacks the nitroalkene from a sterically less hindered face, dictated by the chiral tetrahydrofuran moiety. Subsequent hydrolysis releases the chiral product and regenerates the amine catalyst.
References
Application Notes and Protocols: Diastereoselective Reactions Involving 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a hypothetical protocol for the use of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine as a chiral auxiliary in diastereoselective reactions. While specific examples for this compound are not prevalent in published literature, its structural similarity to known chiral amino alcohols suggests its potential in asymmetric synthesis. The following sections outline a plausible application in the diastereoselective alkylation of a prochiral ketone, a foundational method for establishing stereocenters in molecules of pharmaceutical interest.
Introduction to this compound as a Chiral Auxiliary
This compound possesses key structural features that make it a promising candidate for a chiral auxiliary. The primary amine allows for the formation of a chiral imine with a prochiral ketone or aldehyde. The nearby ether oxygen in the tetrahydrofuran ring can act as a chelating agent, creating a rigid, sterically-defined environment around the reactive center. This rigidity is crucial for inducing facial selectivity during nucleophilic attack, leading to the preferential formation of one diastereomer. The chiral center at the 2-position of the tetrahydrofuran ring is the source of chirality that directs the stereochemical outcome of the reaction.
Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions.[1] After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recycled.[2] This strategy is a powerful tool in the synthesis of enantiomerically pure compounds, which is of paramount importance in drug development, as different enantiomers of a drug can have vastly different biological activities.
Proposed Application: Diastereoselective Alkylation of a Prochiral Ketone
A common and effective use of chiral amine auxiliaries is in the diastereoselective alkylation of ketones.[3] The proposed workflow involves three key steps:
-
Chiral Imine Formation: Condensation of this compound with a prochiral ketone to form a chiral imine.
-
Diastereoselective Alkylation: Deprotonation of the imine to form a chiral enamine or aza-enolate, followed by alkylation with an electrophile. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile.
-
Auxiliary Cleavage: Hydrolysis of the alkylated imine to reveal the chiral α-alkylated ketone and recover the chiral auxiliary.
This process is illustrated in the workflow diagram below.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
Welcome to the technical support center for the purification of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this valuable compound.
Purification Workflow Overview
The general workflow for the purification of this compound involves an initial assessment of the crude product, selection of an appropriate purification method, execution of the chosen method, and finally, analysis of the purified product to confirm its purity. The following diagram illustrates this logical progression.
Caption: A logical workflow for the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor Separation and Tailing during Silica Gel Column Chromatography
Question: I am trying to purify my compound using standard silica gel chromatography with a hexane/ethyl acetate gradient, but I'm observing significant tailing and poor separation of my amine from impurities. What can I do?
Answer:
This is a common issue when purifying basic amines on acidic silica gel.[1] The interaction between the basic amine group and the acidic silanol groups on the silica surface leads to strong adsorption, resulting in tailing and potential degradation of the product.[1] Here are several approaches to resolve this:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to "neutralize" the acidic sites on the silica gel.[1]
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Basic Alumina: Alumina is basic and can provide better peak shape for basic compounds.
-
Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, which shields the analyte from the acidic silanols.[1][3]
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., C18) with an appropriate aqueous/organic mobile phase (potentially with a pH buffer) can be very effective.[3]
-
Issue 2: Product Loss During Distillation
Question: I am attempting to purify this compound by vacuum distillation, but I am experiencing low recovery of my product. What could be the cause?
Answer:
Low recovery during distillation can be attributed to several factors. Given the boiling point of 258.9 °C at 760 mmHg, vacuum distillation is the correct approach.[4] However, issues can still arise:
-
Inadequate Vacuum: Ensure your vacuum system is reaching and maintaining the target pressure. Leaks in the system are a common culprit.
-
Bumping: Violent boiling, or "bumping," can cause the product to be carried over into the receiving flask prematurely or lost to the vacuum trap. Use a magnetic stirrer or boiling chips to ensure smooth boiling.
-
Thermal Decomposition: Although the boiling point is known, prolonged exposure to high temperatures, even under vacuum, can lead to decomposition. Ensure the heating mantle is set to the appropriate temperature and that the distillation is not unnecessarily prolonged.
-
Column Efficiency: If using a fractionating column, ensure it is properly packed and insulated to maintain the temperature gradient. An inefficient column can lead to poor separation and co-distillation of your product with lower-boiling impurities.
Issue 3: Difficulty in Achieving High Purity (>99%)
Question: I have purified my compound, but I am unable to remove the last few percent of impurities to reach >99% purity required for my application. What are my options?
Answer:
Achieving very high purity often requires a multi-step purification strategy or a highly optimized single method.
-
Orthogonal Purification Methods: Combine two different purification techniques that separate based on different principles. For example, follow distillation with column chromatography. Distillation separates by boiling point, while chromatography separates based on polarity and affinity for the stationary phase.
-
Recrystallization as a Salt: Convert the amine to a salt (e.g., hydrochloride or tartrate) and recrystallize it.[5][6] This can be a very effective method for removing closely related impurities that have similar physical properties to the free amine. The salt can then be neutralized to recover the pure free amine.
-
Preparative HPLC: For the highest purity on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities can originate from the starting materials, side reactions, or degradation.[7] Based on potential synthetic routes, common impurities may include:
-
Unreacted Starting Materials: Such as 2-(chloromethyl)tetrahydrofuran, 3-aminopropan-1-ol, or intermediates from the specific synthetic pathway used.
-
Byproducts of Reductive Amination: If this synthetic route is used, byproducts such as secondary or tertiary amines can be formed.[7]
-
Solvent Residues: Residual solvents from the reaction or workup.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring fractions. It is advisable to use a visualization technique that is sensitive to amines, such as staining with a ninhydrin solution, in addition to UV visualization if the compound or impurities are UV-active. For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze collected fractions.[8]
Q3: What is the best way to store purified this compound?
A3: Primary amines can be susceptible to oxidation and can absorb carbon dioxide from the atmosphere.[6] It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool and dark place.
Experimental Protocols
Protocol 1: Modified Silica Gel Flash Column Chromatography
This protocol is designed to mitigate the issues of tailing when purifying basic amines on silica gel.
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
-
Pack the column with the slurry and allow it to settle, ensuring a level bed.
-
-
Mobile Phase Preparation:
-
Prepare the desired mobile phase system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).
-
Add 0.5% (v/v) of triethylamine to both the non-polar and polar components of your mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the initial eluent or a compatible solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the non-polar mobile phase and gradually increase the polarity.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
To remove residual triethylamine, the product can be co-evaporated with a suitable solvent like methanol.
-
Protocol 2: Recrystallization as a Hydrochloride Salt
This protocol is useful for achieving high purity by converting the amine to a salt.
-
Salt Formation:
-
Dissolve the partially purified amine in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete. Monitor the pH to ensure it is acidic.
-
-
Isolation of the Crude Salt:
-
Collect the precipitated hydrochloride salt by vacuum filtration.
-
Wash the salt with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
-
Recrystallization:
-
Choose a suitable solvent system for recrystallization. This may require some screening, but a common choice is a mixture of a polar solvent in which the salt is soluble at high temperature (e.g., ethanol, methanol, or isopropanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether, hexane).
-
Dissolve the crude salt in a minimum amount of the hot polar solvent.
-
Slowly add the non-polar solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystal formation.
-
-
Collection and Drying:
-
Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
-
-
Conversion back to Free Amine (Optional):
-
Dissolve the purified salt in water.
-
Basify the aqueous solution with a base such as NaOH or NaHCO₃.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of purity levels that might be achieved with different purification methods for this compound, starting from a crude purity of 85%.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Vacuum Distillation | 85 | 90-95 | 70-85 | Effective for removing non-volatile or very volatile impurities. |
| Standard Silica Gel Chromatography | 85 | < 90 (with tailing) | 40-60 | Not recommended due to strong interaction with silica.[1] |
| Modified Silica Gel Chromatography (with TEA) | 85 | 95-98 | 60-80 | Addition of a base significantly improves separation and yield.[1] |
| Recrystallization (as HCl salt) | 95 | > 99 | 80-95 (of the salt) | Excellent for removing structurally similar impurities. |
| Preparative HPLC | 98 | > 99.5 | 50-70 | Best for achieving the highest purity on a small scale. |
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. This compound | 62035-48-7 | Benchchem [benchchem.com]
- 5. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmchemsci.com [jmchemsci.com]
Technical Support Center: Synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Common synthetic strategies include the Williamson ether synthesis followed by conversion of a functional group to an amine, or the reductive amination of a suitable aldehyde. One plausible route involves the reaction of tetrahydrofurfuryl alcohol with a 3-halopropanol derivative to form the ether linkage, followed by conversion of the hydroxyl group to an amine. An alternative is the reaction of tetrahydrofurfuryl chloride or bromide with 3-aminopropanol. A third approach is the reductive amination of 3-(tetrahydrofuran-2-ylmethoxy)propanal.
Q2: What are the most likely byproducts I might encounter during the synthesis?
A2: During the synthesis of this compound, several byproducts can form depending on the chosen synthetic route. The most common byproducts include dialkylated amines (secondary amines), unreacted starting materials, and products resulting from side reactions like elimination. Please refer to the troubleshooting section for more details on specific byproducts and how to minimize them.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis and to identify intermediates and byproducts.
Q4: What are the recommended purification methods for the final product?
A4: The final product, being a primary amine, can be purified by column chromatography on silica gel. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethyl acetate) with a small amount of a base (like triethylamine or ammonia) is typically used to prevent the amine from tailing on the silica gel. Distillation under reduced pressure is another option if the product is thermally stable and has a suitable boiling point.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure proper stoichiometry of reagents. - Check the purity and activity of reagents. |
| Side reactions leading to byproduct formation. | - Optimize reaction conditions (temperature, solvent, catalyst). - Use a more selective reagent. | |
| Product loss during workup or purification. | - Perform careful extractions and transfers. - Optimize the purification method to minimize loss. | |
| Presence of a byproduct with a higher molecular weight than the product | Formation of a secondary amine (dialkylation).[1][2][3] | - Use a large excess of the amine source (e.g., ammonia). - Add the alkylating agent slowly to the amine solution. |
| Presence of starting materials in the final product | Incomplete reaction. | - As mentioned above, increase reaction time or temperature, and check reagent stoichiometry and quality. |
| Formation of an unsaturated byproduct | Elimination reaction competing with substitution. | - Use a less hindered base if a base is required. - Employ a better leaving group that favors substitution. - Lower the reaction temperature. |
| Product degradation | The tetrahydrofuran ring is sensitive to strong acids.[4] | - Avoid strongly acidic conditions during the reaction and workup. - Use a milder acid for any necessary pH adjustments. |
Experimental Protocols
A plausible synthetic route for this compound is the reductive amination of 3-(tetrahydrofuran-2-ylmethoxy)propanal.
Step 1: Synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propanal
This intermediate can be prepared via the oxidation of 3-(tetrahydrofuran-2-ylmethoxy)propan-1-ol.
-
Materials: 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-ol, pyridinium chlorochromate (PCC) or other mild oxidizing agent, dichloromethane (DCM), silica gel.
-
Procedure:
-
Dissolve 3-(tetrahydrofuran-2-ylmethoxy)propan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add PCC in one portion and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification.
-
Step 2: Reductive Amination to this compound
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Materials: 3-(Tetrahydrofuran-2-ylmethoxy)propanal, ammonia (as a solution in methanol or as ammonium acetate), sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol, hydrochloric acid (HCl), sodium hydroxide (NaOH), diethyl ether or other suitable extraction solvent.
-
Procedure:
-
Dissolve the crude 3-(tetrahydrofuran-2-ylmethoxy)propanal in methanol.
-
Add a solution of ammonia in methanol (or ammonium acetate) to the aldehyde solution.
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Stir the mixture at room temperature for a short period to allow for imine formation.
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Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride or sodium triacetoxyborohydride.
-
Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by carefully adding water.
-
Acidify the mixture with HCl and wash with diethyl ether to remove any unreacted aldehyde and other non-basic impurities.
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Basify the aqueous layer with NaOH until pH > 12.
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Extract the product with diethyl ether or another suitable organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
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Purify the crude product by column chromatography or distillation.
-
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Optimizing reaction conditions for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine synthesis
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary and effective synthetic routes for the synthesis of this compound:
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Route 1: Reductive Amination: This pathway involves the synthesis of the aldehyde precursor, 3-(tetrahydrofuran-2-ylmethoxy)propanal, followed by its reaction with ammonia in the presence of a reducing agent.
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Route 2: Williamson Ether Synthesis: This route consists of the reaction between an activated form of tetrahydrofurfuryl alcohol (e.g., a halide or tosylate) and 3-aminopropanol under basic conditions.
Q2: Which synthetic route is generally preferred and why?
A2: The choice of synthetic route often depends on the availability of starting materials, desired scale, and purification capabilities. The reductive amination route can offer high selectivity for the primary amine with the proper choice of reagents and conditions.[1] The Williamson ether synthesis is a classic and versatile method for ether formation, but can sometimes lead to over-alkylation with amine nucleophiles.[2][3]
Q3: What are the critical parameters to control during the reductive amination step?
A3: For a successful reductive amination, it is crucial to control the following parameters:
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pH: The reaction is typically carried out under weakly acidic conditions to facilitate imine formation without deactivating the amine nucleophile.[1][4][5]
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Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the imine intermediate without significantly reducing the starting aldehyde.[6]
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Temperature: The reaction is usually performed at room temperature or slightly below to control the reaction rate and minimize side reactions.
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Stoichiometry: Using an excess of ammonia can help to favor the formation of the primary amine over secondary or tertiary amines.
Q4: How can I minimize the formation of byproducts in the Williamson ether synthesis?
A4: To minimize byproduct formation in the Williamson ether synthesis, consider the following:
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Choice of Leaving Group: Using a good leaving group on the tetrahydrofurfuryl moiety, such as a tosylate or iodide, can enhance the reaction rate.
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Base: A strong, non-nucleophilic base should be used to deprotonate the 3-aminopropanol without competing in the substitution reaction. Sodium hydride (NaH) is a common choice.
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Reaction Conditions: Running the reaction at an appropriate temperature is crucial. Higher temperatures can favor the competing E2 elimination reaction, leading to the formation of an alkene byproduct.[7]
-
Stoichiometry: Careful control of the stoichiometry of the reactants can help to reduce the likelihood of over-alkylation of the amine.
Troubleshooting Guides
Route 1: Reductive Amination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Incomplete formation of the imine intermediate.2. Inactive reducing agent.3. Incorrect pH of the reaction mixture. | 1. Monitor imine formation by TLC or NMR before adding the reducing agent. A slightly acidic catalyst (e.g., acetic acid) can be added to promote imine formation.2. Use a fresh bottle of the reducing agent. Ensure anhydrous conditions if using a water-sensitive reagent like NaBH(OAc)3.[6]3. Adjust the pH to be weakly acidic (around 5-6) to facilitate imine formation.[5] |
| Formation of secondary/tertiary amine byproducts | 1. The newly formed primary amine is reacting with the starting aldehyde. | 1. Use a large excess of ammonia to outcompete the product amine for the aldehyde.2. Add the aldehyde slowly to the reaction mixture containing ammonia and the reducing agent to keep its concentration low. |
| Reduction of the starting aldehyde to an alcohol | 1. The reducing agent is too strong or the reaction conditions are not selective. | 1. Use a milder reducing agent such as NaBH3CN or NaBH(OAc)3.[6]2. If using NaBH4, ensure the imine has fully formed before its addition.[6] |
Route 2: Williamson Ether Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired ether | 1. Incomplete deprotonation of 3-aminopropanol.2. Poor leaving group on the tetrahydrofurfuryl moiety.3. Competing elimination reaction. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., NaH).2. Convert the tetrahydrofurfuryl alcohol to a better leaving group, such as a tosylate or iodide.3. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the E2 elimination pathway.[7] |
| Formation of over-alkylation products (secondary amine) | 1. The product amine is reacting with the electrophile. | 1. Use a molar excess of the 3-aminopropanol relative to the tetrahydrofurfuryl electrophile.2. Add the electrophile slowly to the reaction mixture. |
| Recovery of unreacted starting materials | 1. Reaction temperature is too low.2. Insufficient reaction time. | 1. Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts.2. Extend the reaction time and monitor the progress by TLC or GC. |
Experimental Protocols
Route 1: Reductive Amination
Step 1a: Synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-ol
This step involves the Michael addition of tetrahydrofurfuryl alcohol to acrolein.
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To a stirred solution of tetrahydrofurfuryl alcohol (1.2 equivalents) and a catalytic amount of a suitable base (e.g., sodium methoxide) in an appropriate solvent like THF, cool the mixture to 0 °C.
-
Slowly add acrolein (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of acrolein.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-ol, which can be purified by column chromatography.
Step 1b: Oxidation of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-ol to 3-(Tetrahydrofuran-2-ylmethoxy)propanal
A mild oxidation is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.
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To a solution of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-ol (1.0 equivalent) in dichloromethane (DCM) at 0 °C, add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
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Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, 3-(Tetrahydrofuran-2-ylmethoxy)propanal. This is often used in the next step without further purification.
Step 2: Reductive Amination of 3-(Tetrahydrofuran-2-ylmethoxy)propanal
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Dissolve the crude 3-(Tetrahydrofuran-2-ylmethoxy)propanal (1.0 equivalent) in methanol.
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Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify this compound by distillation under reduced pressure or by column chromatography.
Route 2: Williamson Ether Synthesis
Step 1: Preparation of Tetrahydrofurfuryl Tosylate
-
To a solution of tetrahydrofurfuryl alcohol (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
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Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
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Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tetrahydrofurfuryl tosylate.
Step 2: Williamson Ether Synthesis
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C, add 3-aminopropanol (1.0 equivalent) dropwise.
-
Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of tetrahydrofurfuryl tosylate (1.1 equivalents) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reagents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Advantages | Disadvantages |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting aldehyde. |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, THF | Selective for imines over carbonyls, stable in weakly acidic conditions. | Toxic cyanide byproduct.[1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, THF | Selective for imines, non-toxic byproducts. | Water-sensitive.[6] |
Table 2: Typical Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition | Rationale |
| Electrophile | Tetrahydrofurfuryl tosylate or iodide | Good leaving group promotes SN2 reaction. |
| Nucleophile | Sodium salt of 3-aminopropanol | Strong nucleophile required for SN2. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base. |
| Solvent | Anhydrous THF, DMF | Aprotic solvent favors SN2 mechanism. |
| Temperature | Room temperature to reflux | Balances reaction rate against potential side reactions (elimination). |
| Typical Yields | 50-95% | Varies depending on substrates and conditions.[8] |
Visualizations
Caption: Reaction pathway for the synthesis via reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Stability of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability and recommended storage conditions for this compound?
A1: this compound is a primary amine and an ether. Like most amines, it is susceptible to oxidation and can absorb atmospheric carbon dioxide. The ether linkages are generally stable. For optimal stability, the compound should be stored at room temperature or below, under an inert atmosphere (e.g., argon or nitrogen), and in a tightly sealed container to protect it from air and moisture.[1] Amber glass vials are recommended to limit light exposure.[1]
Q2: How stable is the compound under acidic conditions?
A2: The compound's stability in acidic conditions is limited, primarily due to the two ether linkages. Ethers are known to undergo cleavage in the presence of strong acids, a reaction that is often accelerated by heat.[2][3][4] The molecule has two potential sites for acid-catalyzed cleavage:
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The ether linking the propanamine and tetrahydrofuran moieties.
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The cyclic ether of the tetrahydrofuran (THF) ring itself.
Under strongly acidic conditions (e.g., refluxing with HBr or HI), both ether bonds can cleave.[2][5][6] The primary amine will be protonated to form an ammonium salt (R-NH₃⁺), which is generally stable but does not prevent the degradation of the rest of the molecule.
Q3: What are the likely degradation products under acidic conditions?
A3: Depending on the reaction conditions (acid strength, temperature, nucleophile present), several degradation products are possible. Cleavage of the acyclic ether bond would yield 3-aminopropan-1-ol and a halogenated or hydroxylated tetrahydrofuran derivative. Cleavage of the THF ring is also a possibility, which can lead to the formation of a diol or dihalide.[2][3]
Q4: Is this compound stable under basic conditions?
A4: Generally, the compound is much more stable in basic conditions than in acidic conditions. Both the primary amine and the ether functional groups are resistant to degradation by most common bases (e.g., NaOH, KOH, triethylamine). The primary amine will remain as a free base. However, very strong bases like organolithium reagents can deprotonate the THF ring at the α-position, potentially leading to ring-opening.[6][7] This is typically only a concern under anhydrous conditions with exceptionally strong, non-nucleophilic bases.
Troubleshooting Guide
Q: I am observing an unexpected peak in my LC-MS/HPLC analysis after performing a reaction under acidic conditions. Could it be a degradation product?
A: Yes, it is highly probable. Strong acidic conditions can cause the ether bonds in your molecule to break.
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Identify the Conditions: Note the specific acid used (e.g., TFA, HCl, H₂SO₄), the temperature, and the duration of the reaction. Ether cleavage is more likely with strong acids like HI and HBr and at elevated temperatures.[2][3]
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Analyze the Mass: Check the mass of the unexpected peak. Compare it to the expected masses of potential degradation products listed in the data table below.
-
Troubleshooting Workflow: Use the following decision tree to guide your investigation.
Caption: Troubleshooting workflow for identifying potential degradation.
Q: My reaction yield is consistently low when using an acidic catalyst. Is my starting material degrading?
A: This is a strong possibility. The acidic catalyst may be slowly cleaving the ether bonds of your starting material over the course of the reaction.
-
Monitor Starting Material: Run a time-course experiment. Analyze aliquots of your reaction mixture by HPLC or TLC to monitor the concentration of the starting material. A steady decrease not accounted for by product formation suggests degradation.
-
Use Milder Conditions: If degradation is confirmed, consider using a milder acid, lowering the reaction temperature, or reducing the reaction time.
Summary of Stability and Potential Degradation Products
The following table summarizes the expected stability of this compound under various conditions.
| Condition | Stability | Potential Degradation Products | Mechanism |
| Strong Acid (e.g., HI, HBr, conc. H₂SO₄), Heat | Low | 3-Aminopropan-1-ol, Tetrahydrofuran-2-ylmethanol, 1,4-butanediol, and corresponding alkyl halides. | Acid-catalyzed ether cleavage (Sₙ1/Sₙ2)[4][5] |
| Mild Acid (e.g., TFA, aq. HCl) at RT | Moderate | Trace amounts of the above cleavage products may form over extended periods. | Slow ether cleavage |
| Strong Base (e.g., n-BuLi) | Low | Ring-opened products via deprotonation. | α-deprotonation, elimination[7] |
| Aqueous Base (e.g., NaOH, K₂CO₃) | High | None expected. | - |
| Storage (Inert atmosphere, dark) | High | None expected. | - |
Key Degradation Pathway & Experimental Protocol
Potential Acidic Degradation Pathway
Under strong acidic conditions in the presence of a nucleophilic anion (X⁻), the ether oxygen is first protonated, making it a good leaving group. A subsequent Sₙ2 attack by the nucleophile cleaves the C-O bond.
Caption: Generalized pathway for acid-catalyzed ether cleavage.
Experimental Protocol: Assessing Acidic Stability by HPLC
This protocol outlines a general method to quantify the stability of this compound in an acidic solution.
1. Objective: To determine the rate of degradation of the target compound at a specific pH and temperature.
2. Materials:
-
This compound
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HPLC system with UV or ELSD detector
-
Calibrated pH meter
-
Constant temperature water bath or incubator
-
Volumetric flasks and pipettes
-
Acid (e.g., HCl) and Buffer (e.g., phosphate or citrate) to prepare the test solution
-
Quenching solution (e.g., 1 M NaOH)
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Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)
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C18 HPLC column
3. Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like water or acetonitrile.
-
Prepare Acidic Test Solution: Prepare a buffered solution at the desired pH (e.g., pH 2.0 using 0.1 M HCl). Place it in the constant temperature bath set to the desired temperature (e.g., 50 °C).
-
Initiate the Experiment (t=0): Add a known volume of the stock solution to the pre-heated acidic solution to achieve the target final concentration (e.g., 100 µg/mL). Mix well. Immediately withdraw the first sample (t=0).
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Quench the Sample: Immediately add the withdrawn sample to a vial containing a predetermined volume of quenching solution to neutralize the acid and stop the degradation.
-
Time-Point Sampling: Withdraw and quench samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
HPLC Analysis:
-
Analyze all quenched samples by a validated HPLC method.
-
Create a calibration curve using standards of the starting material.
-
Integrate the peak area corresponding to the parent compound in each sample.
-
-
Data Analysis:
-
Calculate the concentration of the compound remaining at each time point.
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Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (-k).
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Calculate the half-life (t₁/₂) of the compound under these conditions using the formula: t₁/₂ = 0.693 / k.
-
References
- 1. This compound | 62035-48-7 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common synthetic approach involves the coupling of a tetrahydrofuran-derived intermediate with a propan-1-amine precursor.[1] A typical method is the Williamson ether synthesis, where tetrahydrofurfuryl alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then reacts with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile). The resulting nitrile is subsequently reduced to the desired primary amine.
Q2: What are the primary safety concerns during the scale-up of this synthesis?
The use of reactive reagents such as sodium hydride (highly flammable and reacts violently with water) and strong reducing agents like lithium aluminum hydride (LiAlH₄) requires strict anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent fires and explosions.[2] Additionally, tetrahydrofuran (THF) can form explosive peroxides upon storage and should be tested and purified before use.
Q3: What analytical techniques are crucial for monitoring the reaction and assessing product purity?
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Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.
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High-Performance Liquid Chromatography (HPLC): Effective for determining the purity of the final product and quantifying impurities. A mobile phase containing THF can be used to resolve polar impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structural integrity of the final product.[1]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any byproducts.[1]
Q4: How should the final product be stored to ensure its stability?
This compound should be stored under an inert atmosphere (e.g., argon) at room temperature to prevent moisture absorption and oxidative degradation.[1] Using amber glass vials is also recommended to protect the compound from light.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield in Ether Synthesis | Incomplete deprotonation of tetrahydrofurfuryl alcohol. | - Ensure the sodium hydride is fresh and highly reactive. - Use a sufficient excess of sodium hydride. - Perform the reaction under strictly anhydrous conditions. |
| Side reactions of the halo-precursor. | - Add the 3-halopropanenitrile slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) to minimize side reactions like elimination. | |
| Incomplete Nitrile Reduction | Insufficient reducing agent or inactive catalyst. | - Use a sufficient excess of the reducing agent (e.g., LiAlH₄ or catalytic hydrogenation). - For catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel, Pd/C) is active and not poisoned. |
| Poor solubility of the nitrile intermediate. | - Choose an appropriate solvent that dissolves the nitrile well (e.g., anhydrous THF, diethyl ether). | |
| Formation of Byproducts | Over-reduction: Reduction of the tetrahydrofuran ring. | - Use milder reducing agents if possible. - Carefully control reaction conditions such as temperature and reaction time.[3] |
| Dimerization/Polymerization: Can occur under strongly acidic or basic conditions. | - Maintain a neutral pH during workup and purification steps.[3] | |
| Difficult Purification | The product is a polar amine, which can lead to tailing on silica gel chromatography. | - Consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification by crystallization.[2] - Use a modified silica gel or an alternative stationary phase for chromatography. |
| The product has a high boiling point (258.9°C at 760 mmHg), making vacuum distillation challenging.[1] | - Use a high-vacuum distillation setup. - Be aware of potential thermal degradation at high temperatures.[2] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Molecular Weight | 159.2261 g/mol | [1] |
| Boiling Point | 258.9°C at 760 mmHg | [1] |
| Density | 0.993 g/cm³ | [1] |
| Flash Point | 119.2°C | [1] |
| Refractive Index | 1.46 | [1] |
Key Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile
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Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add tetrahydrofurfuryl alcohol (1.0 eq) dropwise to the suspension.
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Allow the mixture to stir at room temperature for 1 hour.
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Cool the reaction mixture back to 0 °C and add 3-chloropropanenitrile (1.1 eq) dropwise.
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Let the reaction warm to room temperature and stir overnight.
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Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Reduction of 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile to the Amine
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In an oven-dried, three-neck flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq) in anhydrous THF.
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Cool the suspension to 0 °C using an ice bath.
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Dissolve the 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction back to 0 °C and carefully quench it by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
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Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the final product by vacuum distillation.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis challenges.
References
Technical Support Center: Purification of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. The guidance provided is based on established principles for the purification of polar amino ethers and addresses common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
The potential impurities largely depend on the synthetic route used. Common synthesis methods for similar structures include Williamson ether synthesis followed by amination, or reductive amination.
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From Williamson Ether Synthesis Route:
-
From Reductive Amination Route:
-
General Impurities:
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Residual Solvents: Acetonitrile, N,N-dimethylformamide (DMF), or alcohols used during the synthesis or workup.
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Water: Due to the hygroscopic nature of amines.
-
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
Identifying unknown impurities typically requires a combination of analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY): To elucidate the structure of the impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To separate the impurities from the main compound and obtain their mass spectra.
Q3: What are the recommended storage conditions for purified this compound?
As a primary amine, this compound is susceptible to oxidation and can react with atmospheric carbon dioxide. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a cool and dark place.
Troubleshooting Guides
Column Chromatography Purification
Issue 1: The compound is streaking or tailing on the silica gel column.
-
Cause: The basic amine group can interact strongly with the acidic silanol groups on the silica gel surface, leading to poor peak shape and inefficient separation.[6]
-
Troubleshooting Steps:
-
Add a competing base to the eluent: Incorporate a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your mobile phase. This will neutralize the acidic sites on the silica gel.[7]
-
Use a different stationary phase: Consider using neutral or basic alumina for the chromatography, as it is more suitable for the purification of basic compounds.[8][9]
-
Use amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic compounds.
-
Employ reversed-phase chromatography: If the compound and its impurities have sufficient differences in polarity, reversed-phase chromatography on a C18 column can be an effective alternative.[6]
-
Issue 2: Poor separation between the desired product and an impurity.
-
Cause: The polarity of the eluent may not be optimal for resolving the compounds.
-
Troubleshooting Steps:
-
Optimize the solvent system: Systematically vary the ratio of the polar and non-polar solvents in your eluent. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.
-
Try a different solvent system: If a hexane/ethyl acetate system is not working, consider trying dichloromethane/methanol, which offers different selectivity.[8]
-
Decrease the column loading: Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material applied to the column.
-
Distillation Purification
Issue 1: The compound is decomposing during distillation.
-
Cause: The compound may be thermally labile at its atmospheric boiling point.
-
Troubleshooting Steps:
-
Use vacuum distillation: Reducing the pressure will lower the boiling point of the compound, allowing it to distill at a lower temperature and minimizing thermal decomposition.
-
Ensure an inert atmosphere: Traces of oxygen at high temperatures can promote decomposition. Ensure the distillation apparatus is free of leaks and is under an inert atmosphere (nitrogen or argon).
-
Issue 2: Bumping or uneven boiling during vacuum distillation.
-
Cause: Lack of nucleation sites for smooth boiling.
-
Troubleshooting Steps:
-
Use a magnetic stirrer: Vigorous stirring of the distillation pot will ensure even heating and smooth boiling.
-
Use an ebulliator or boiling chips: These provide nucleation sites for bubbles to form. Note that boiling chips should be added before heating and should not be reused.
-
Use a nitrogen bleed: A fine stream of nitrogen introduced below the liquid surface can promote smooth boiling.
-
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Scalable, cost-effective for large quantities. | Requires thermally stable compounds with significantly different boiling points from impurities. | Removing volatile solvents and separating from impurities with a large boiling point difference. |
| Column Chromatography | High resolution for complex mixtures. | Can be time-consuming and require large volumes of solvent. Potential for product loss on the column. | Separating structurally similar impurities and non-volatile byproducts.[10] |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with Triethylamine
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate) containing 0.5% (v/v) triethylamine.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system, gradually increasing the polarity if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a stirring hot plate, a distillation flask, a fractionating column (if necessary), a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Sample Charging: Charge the crude this compound into the distillation flask along with a magnetic stir bar.
-
System Evacuation: Close the system and slowly evacuate it to the desired pressure.
-
Heating and Distillation: Begin stirring and gradually heat the distillation flask. Collect the fraction that distills at the expected boiling point for the given pressure.
-
Shutdown: Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.
Visualizations
Caption: Troubleshooting logic for column chromatography.
Caption: General experimental workflow for purification.
References
- 1. byjus.com [byjus.com]
- 2. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. columbia.edu [columbia.edu]
Technical Support Center: Tetrahydrofuran (THF) Moiety Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the functionalization of molecules containing a tetrahydrofuran (THF) moiety.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the THF moiety during functionalization?
A1: The most prevalent side reactions involving the THF moiety are:
-
Ring-opening: This can occur under both acidic and basic conditions, leading to the formation of linear byproducts. Strong acids can also catalyze the polymerization of THF.[1][2]
-
Alpha-Deprotonation and Fragmentation: Strong bases, such as organolithium reagents (e.g., n-butyllithium), can deprotonate the carbon atom adjacent (alpha) to the oxygen in the THF ring. This can lead to ring fragmentation, generating ethylene and the enolate of acetaldehyde.[3][4]
-
β-Hydride Elimination: In certain transition metal-catalyzed reactions, particularly those involving palladium, a β-hydride elimination from a substituted THF ring can occur, leading to undesired alkene byproducts.[5]
-
Peroxide Formation: THF readily forms explosive peroxides upon exposure to air and light. These peroxides can act as unwanted initiators or contaminants in sensitive reactions.[6]
Q2: My reaction in THF under acidic conditions is giving a viscous, polymeric substance. What is happening and how can I prevent it?
A2: The formation of a viscous polymer is likely due to the acid-catalyzed cationic ring-opening polymerization of THF.[1] This is especially common with strong protic acids (e.g., H₂SO₄, HCl) and Lewis acids at elevated temperatures or with prolonged reaction times.[1][7]
Troubleshooting:
-
Lower the temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.
-
Use a milder acid: If possible, switch to a weaker Brønsted or Lewis acid.
-
Limit reaction time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Use a different solvent: If the THF moiety is part of your substrate and not the solvent, consider a less reactive solvent for the reaction. If THF is the solvent, explore alternatives that are stable under your reaction conditions.
Q3: I am using n-butyllithium (n-BuLi) to deprotonate a specific site on my molecule, which also contains a THF ring. I'm getting low yields of my desired product. What could be the issue?
A3: n-Butyllithium is a strong base that can react with the THF moiety in your molecule, leading to reduced yields of your intended product. The primary side reaction is the deprotonation at the α-position of the THF ring, followed by fragmentation.[3][4] This side reaction is more pronounced at higher temperatures.
Troubleshooting:
-
Maintain low temperatures: Perform the lithiation at or below -78 °C (dry ice/acetone bath) to minimize the rate of THF degradation.[3][8]
-
Slow addition of n-BuLi: Add the n-BuLi solution dropwise to maintain a low local concentration.[8]
-
Use a different base: Consider if a less reactive organolithium reagent or a different class of base (e.g., a lithium amide like LDA) would be sufficient for your desired deprotonation without reacting with the THF ring.
-
Titrate your n-BuLi: Ensure you are using the correct stoichiometry by titrating your n-BuLi solution before use.[8]
Troubleshooting Guides
Issue 1: Ring-Opening of the THF Moiety
This guide addresses unwanted ring-opening of the THF moiety under various conditions.
-
Symptoms: Formation of 4-halobutyl esters (when using acyl halides), 1,4-diols (after aqueous workup of acid-catalyzed reactions), or polymeric material.
-
Mechanism: Protonation or coordination of a Lewis acid to the THF oxygen makes the ring susceptible to nucleophilic attack, leading to cleavage of a C-O bond.
-
Solutions:
-
Temperature Control: Maintain the lowest possible temperature for the reaction.
-
Choice of Acid: Use the mildest possible acid catalyst. For Lewis acids, their reactivity towards THF can vary significantly.
-
Protecting Groups: If the THF moiety is not the desired reaction site, consider if a protecting group strategy is feasible, although protecting a THF ring itself is uncommon.
-
Solvent Choice: If THF is the solvent, consider alternatives like diethyl ether or 2-methyltetrahydrofuran (2-MeTHF), which can be less prone to ring-opening in some cases.
-
-
Symptoms: Formation of 4-hydroxybutyl derivatives or other linear byproducts.
-
Mechanism: While less common than acid-catalyzed opening, strong bases can promote ring-opening, especially in substituted THFs with good leaving groups.
-
Solutions:
-
Use of Milder Bases: Employ the least basic conditions necessary for the desired transformation.
-
Temperature Control: Keep the reaction temperature as low as possible.
-
Issue 2: β-Hydride Elimination in Substituted Tetrahydrofurans
-
Symptoms: Formation of unsaturated byproducts during palladium-catalyzed cross-coupling reactions to synthesize substituted tetrahydrofurans.[5]
-
Mechanism: An alkyl-palladium intermediate formed on the THF derivative can undergo β-hydride elimination, where a hydrogen atom on a carbon beta to the palladium is transferred to the metal, forming a palladium-hydride species and an alkene.
-
Solutions:
-
Ligand Choice: The choice of phosphine ligand can influence the rate of β-hydride elimination. Bulky or electron-donating ligands can sometimes suppress this side reaction.
-
Reaction Conditions: Optimization of temperature and reaction time can minimize the formation of elimination byproducts.
-
Substrate Design: If possible, designing the substrate to avoid the presence of accessible β-hydrogens can prevent this side reaction. For example, using substrates that would form a strained alkene upon elimination can inhibit this pathway.[9]
-
Quantitative Data
Table 1: Half-life of n-Butyllithium in THF at Different Temperatures
| Temperature (°C) | Half-life (minutes) |
| +20 | 107 |
| -20 | 78 |
| -40 | 338 |
This data highlights the importance of low temperatures when using n-BuLi in the presence of a THF moiety to minimize its degradation.
Table 2: Yield of 1,4-Dichlorobutane from THF Ring-Opening with HCl
| THF:HCl:H₂O Mole Ratio | Temperature (°C) | Contact Time (minutes) | Yield of 1,4-Dichlorobutane (%) |
| 1:1:3.6 | 140 | 64 | 16.7 |
| 1:1:3.6 | 150 | 64 | 21.1 |
These results show that even with a stoichiometric amount of acid, elevated temperatures can lead to significant ring-opening.[10]
Experimental Protocols
Protocol 1: Minimizing THF Degradation During Lithiation
This protocol is for a generic lithiation reaction on a substrate containing a THF moiety, aiming to minimize side reactions with the THF ring.
Materials:
-
Substrate containing a THF moiety
-
Anhydrous THF (distilled from sodium/benzophenone)
-
n-Butyllithium (freshly titrated)
-
Anhydrous quenching agent (e.g., an electrophile)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Thoroughly flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.
-
Reaction Setup: Dissolve the substrate in anhydrous THF in a reaction flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, all under an inert atmosphere.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.[8]
-
Addition of n-BuLi: Slowly add the freshly titrated n-butyllithium solution dropwise to the stirred reaction mixture over a period of 20-30 minutes. Monitor the internal temperature to ensure it does not rise above -75 °C.[8]
-
Stirring: After the addition is complete, stir the mixture at -78 °C for the required reaction time (typically 30-60 minutes) to ensure complete lithiation of the desired site.
-
Quenching: Add the electrophile dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Workup: Once the reaction is complete (monitored by TLC or other appropriate methods), quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature before proceeding with extraction and purification.
Protocol 2: Wittig Reaction in the Presence of a THF Moiety
This protocol describes a Wittig reaction where the substrate or reagent contains a THF moiety, and acidic or strongly basic conditions that could promote THF side reactions are avoided.
Materials:
-
Phosphonium salt
-
Base (e.g., potassium tert-butoxide)
-
Aldehyde or ketone containing a THF moiety
-
Anhydrous THF
-
Inert atmosphere
Procedure:
-
Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide portion-wise to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
Reaction with Carbonyl: After stirring for a specified time to ensure complete ylide formation, add a solution of the aldehyde or ketone (containing the THF moiety) in anhydrous THF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.
Visualizations
Caption: Acid-catalyzed ring-opening of a THF moiety.
Caption: α-Deprotonation and fragmentation of THF by n-BuLi.
Caption: β-Hydride elimination as a side reaction.
Caption: Workflow for minimizing THF side reactions during lithiation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2889380A - Production of 1, 4-dichlorobutane - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A highly effective and widely used method is the reductive amination of 3-(tetrahydrofuran-2-ylmethoxy)propanal with ammonia. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the desired primary amine.[1][2][3][4]
Q2: What are the critical parameters to control for maximizing the yield in this reductive amination?
Key parameters to optimize include the choice of reducing agent, the concentration of ammonia, reaction temperature, and pressure (if using catalytic hydrogenation). The quantity of ammonia is particularly important to minimize self-coupling reactions of the starting aldehyde.[5]
Q3: What are the most common impurities or byproducts I might encounter?
Common impurities include unreacted 3-(tetrahydrofuran-2-ylmethoxy)propanal, the intermediate imine, and potentially secondary or tertiary amines formed from the reaction of the product with the starting aldehyde. Over-reduction of the tetrahydrofuran ring is less common with mild reducing agents but can occur under harsh hydrogenation conditions.
Q4: How can I effectively purify the final product?
Purification of the primary amine can be challenging due to its polarity. Acid-base liquid-liquid extraction is a common first step to separate the basic amine from neutral impurities.[6] Subsequent purification can be achieved by distillation under reduced pressure or column chromatography. For chromatography, it is often beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking of the amine on the silica gel.
Q5: The reduction of the imine intermediate seems to be incomplete. What can I do?
Incomplete reduction can be addressed by several strategies. You can try increasing the excess of the reducing agent (e.g., NaBH₄).[6] Alternatively, using a more reactive reducing agent or adding a Lewis acid or a Brønsted acid catalyst (e.g., acetic acid) can help to activate the imine for reduction.[7][8] Ensuring the reaction goes to completion by monitoring with TLC or GC-MS is crucial before quenching the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of Starting Aldehyde | 1. Inefficient imine formation. 2. Low reactivity of the aldehyde. 3. Deactivation of the catalyst (for catalytic hydrogenation). | 1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. 2. Increase the reaction temperature. 3. For catalytic hydrogenation, ensure the catalyst is fresh and active. |
| Incomplete Reduction of Imine | 1. Insufficient reducing agent. 2. Reducing agent is not reactive enough. 3. Hydrolysis of the reducing agent. | 1. Increase the molar equivalents of the reducing agent (e.g., NaBH₄). 2. Switch to a more potent reducing agent like LiAlH₄ (use with caution) or use catalytic hydrogenation under higher pressure. 3. Ensure anhydrous reaction conditions if using hydride reagents sensitive to moisture. |
| Formation of Secondary/Tertiary Amine Byproducts | 1. Reaction of the product amine with the starting aldehyde. | 1. Use a large excess of ammonia to favor the formation of the primary amine.[5] 2. Add the aldehyde slowly to the reaction mixture containing ammonia and the reducing agent. |
| Product Isolation Difficulties | 1. Emulsion formation during acid-base extraction. 2. Co-elution of product and impurities during chromatography. | 1. Add brine to the aqueous layer to break up emulsions. 2. For chromatography, use a solvent system with a small percentage of triethylamine or ammonia in methanol to improve separation. Consider converting the amine to its Boc-protected form for easier handling and purification. |
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of Primary Amine in a Typical Reductive Amination
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Reducing Agent | NaBH₄ vs. NaBH₃CN vs. H₂/Pd-C | H₂/Pd-C > NaBH₃CN > NaBH₄ | Catalytic hydrogenation is often very efficient. NaBH₃CN is selective for imines over aldehydes, reducing side reactions.[9] NaBH₄ can also reduce the starting aldehyde. |
| Ammonia Concentration | 5 eq. vs. 10 eq. vs. 20 eq. | 20 eq. > 10 eq. > 5 eq. | A higher concentration of ammonia shifts the equilibrium towards imine formation and minimizes the formation of secondary and tertiary amine byproducts.[5] |
| Temperature | 25 °C vs. 50 °C vs. 80 °C | 50 °C or 80 °C > 25 °C | Higher temperatures generally accelerate both imine formation and reduction. However, excessively high temperatures can lead to side reactions. |
| Pressure (for H₂/Pd-C) | 1 atm vs. 5 atm vs. 10 atm | 10 atm > 5 atm > 1 atm | Increased hydrogen pressure enhances the rate of the catalytic reduction of the imine. |
| Solvent | Methanol vs. Ethanol vs. THF | Methanol or Ethanol > THF | Protic solvents like methanol and ethanol are often effective for reductive aminations using borohydride reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Step A: Preparation of 3-(tetrahydrofuran-2-ylmethoxy)propanal (Not explicitly found in search results, a plausible route is provided)
A plausible route to the starting aldehyde involves the oxidation of 3-(tetrahydrofuran-2-ylmethoxy)propan-1-ol. This precursor can be synthesized via a Williamson ether synthesis between tetrahydrofuran-2-ylmethanol and 3-chloropropan-1-ol.
Step B: Reductive Amination
-
To a solution of 3-(tetrahydrofuran-2-ylmethoxy)propanal (1.0 eq.) in methanol, add a 7N solution of ammonia in methanol (10-20 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by vacuum distillation or column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine).
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Storage and handling of peroxide-forming ethers like tetrahydrofuran derivatives
This guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of peroxide-forming ethers, such as tetrahydrofuran (THF) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are peroxide-forming ethers and why are they hazardous?
A1: Peroxide-forming ethers are a class of organic compounds that can react with atmospheric oxygen to form unstable and potentially explosive peroxides.[1][2] This process, known as autoxidation, is a slow, free-radical chain reaction that can be accelerated by light and heat.[1][2] The peroxides formed can be sensitive to shock, heat, or friction, and their accumulation, especially through distillation or evaporation, poses a significant explosion hazard in the laboratory.[1][2][3]
Q2: How can I identify a peroxide-forming ether?
A2: Common laboratory solvents like diethyl ether, tetrahydrofuran (THF), dioxane, and isopropyl ether are well-known peroxide formers.[4][5] Always consult the Safety Data Sheet (SDS) for a specific chemical to determine if it is a peroxide former.[6] These chemicals are often categorized into different classes based on the severity of the peroxide hazard.[4][7]
Q3: What are the ideal storage conditions for peroxide-forming ethers like THF?
A3: Peroxide-forming ethers should be stored in airtight, light-resistant containers, such as amber glass bottles, in a cool, dark, and well-ventilated area.[6][7][8][9] It is crucial to keep them away from heat, sunlight, and sources of ignition.[6][7][8] Containers should be tightly sealed to minimize contact with air.[6][10]
Q4: Should I refrigerate peroxide-forming ethers?
A4: Refrigeration is generally not recommended as it does not inhibit peroxide formation and can lead to the condensation of oxygen, potentially increasing the rate of peroxide formation.[3][4] Furthermore, storing flammable liquids in a standard, non-explosion-proof refrigerator can create a severe explosion risk.[3][9]
Q5: What is the role of inhibitors in peroxide-forming ethers?
A5: Manufacturers often add inhibitors, such as butylated hydroxytoluene (BHT), to peroxide-forming ethers to slow down the rate of peroxide formation.[2][4] These inhibitors "scavenge" oxygen, but they are consumed over time.[2] Distillation will remove these inhibitors, making the purified ether highly susceptible to rapid peroxide formation.[2][4]
Q6: How often should I test my peroxide-forming ethers for peroxides?
A6: The testing frequency depends on the class of the peroxide former. For ethers like THF (typically Class B), it is recommended to test at least every 6 months after opening.[4][5] However, for high-hazard (Class A) compounds, testing should be done every 3 months.[4][5] It is crucial to test before any distillation or evaporation process.[4][7]
Troubleshooting Guide
Problem: I found an old, unopened container of THF in the lab. What should I do?
Solution:
-
Do not open it. Check the date of receipt. If it is past the manufacturer's expiration date or has been stored for an extended period (e.g., more than 12 months unopened for Class A chemicals), treat it with extreme caution.[11][12]
-
Visually inspect the container without moving it excessively. Look for any signs of peroxide formation, such as crystallization around the cap, discoloration, or the presence of a viscous liquid or solid precipitate inside.[7][9]
-
If any of these signs are present, do not handle the container. It should be considered extremely dangerous.[3] Contact your institution's Environmental Health & Safety (EHS) department immediately for assistance with safe disposal.[7][11]
Problem: The cap on my THF bottle is stuck. Should I try to force it open?
Solution: Absolutely not. Peroxide crystals can form on the threads of the cap, and the friction from attempting to force it open could cause a detonation.[2][7] If the cap is stuck, treat the container as potentially explosive. Do not attempt to open it. Contact your EHS department for guidance and disposal.[12]
Problem: My peroxide test for THF is positive. What are my next steps?
Solution: The appropriate action depends on the concentration of peroxides detected. Refer to the table below for recommended actions. If the peroxide levels are high, do not attempt to treat the solvent yourself. Contact your EHS department for disposal.[5][11]
Quantitative Data Summary
| Peroxide Concentration (ppm) | Recommended Action |
| < 25 ppm | Considered safe for general use.[11] |
| 25 - 100 ppm | Not recommended for distillation or other concentration procedures.[11] Use with caution. |
| > 100 ppm | Avoid handling. Contact your EHS department immediately for safe disposal.[5][11] |
Experimental Protocols
Protocol 1: Peroxide Detection Using Test Strips
This method is a simple and rapid way to semi-quantitatively determine the concentration of peroxides.
Materials:
-
Peroxide test strips (e.g., Quantofix®)
-
Sample of the ether to be tested
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves
Procedure:
-
Immerse the test strip into the solvent for approximately 1 second.[3]
-
Remove the strip and shake off any excess liquid.
-
For some types of strips and solvents, it may be necessary to breathe on the reaction zone or briefly dip it in distilled water to provide the necessary moisture for the reaction to occur.[3]
-
After the recommended waiting time (specified by the manufacturer, typically 5-15 seconds), compare the color of the test strip to the color scale provided with the product to determine the peroxide concentration.[13]
Protocol 2: Peroxide Detection Using the Potassium Iodide (KI) Method
This is a more sensitive qualitative test for the presence of peroxides.
Materials:
-
10% (w/v) potassium iodide (KI) solution (freshly prepared)
-
Glacial acetic acid
-
Sample of the ether to be tested
-
Test tube
-
Starch solution (optional)
-
PPE: Safety glasses, lab coat, and appropriate gloves
Procedure:
-
In a clean test tube, add 1 mL of a freshly prepared 10% potassium iodide solution.[3]
-
Add a few drops of glacial acetic acid.[3]
-
Add approximately 10 mL of the ether you are testing.[14]
-
Shake the mixture. A yellow to brown color in the aqueous layer indicates the presence of peroxides.[3][14] The intensity of the color is proportional to the peroxide concentration.
-
For a more definitive result with low concentrations, add a small amount of starch solution. The formation of a dark blue or purple color confirms the presence of peroxides.[3][15]
Visualizations
Caption: Workflow for handling aged peroxide-forming ethers.
Caption: Autoxidation pathway of ethers leading to peroxide formation.
References
- 1. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 2. louisville.edu [louisville.edu]
- 3. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ehs.tcu.edu [ehs.tcu.edu]
- 8. nj.gov [nj.gov]
- 9. westernsydney.edu.au [westernsydney.edu.au]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 14. How to detect presence of peroxide in ether???? Please answer me - askIITians [askiitians.com]
- 15. Determination of peroxide in tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Troubleshooting guide for reactions involving 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. The information is designed to address specific issues that may be encountered during experiments involving this versatile chemical building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
The primary reactive site is the terminal primary amine (-NH2) group, which is a good nucleophile.[1][2] This amine can participate in a variety of reactions, including acylation, alkylation, and reductive amination. The ether linkage and the tetrahydrofuran (THF) ring are generally stable under common reaction conditions but can be susceptible to cleavage under strong acidic conditions.
Q2: How does the tetrahydrofuran moiety affect the reactivity of the primary amine?
The tetrahydrofuran-2-ylmethoxy group can influence the amine's reactivity in several ways:
-
Steric Hindrance: The bulky THF group may sterically hinder the approach of reactants to the amine, potentially slowing down reaction rates compared to less substituted primary amines.[3]
-
Solubility: The presence of the ether and THF ring enhances solubility in a range of organic solvents, which can be advantageous for reaction setup.
-
Basicity: The ether oxygen is unlikely to significantly alter the basicity of the distant primary amine.
Q3: What are the common side reactions to watch out for?
Common side reactions primarily involve the amine functionality. Over-alkylation in alkylation reactions can lead to the formation of secondary and tertiary amines.[1] In amide coupling reactions, racemization can be a concern if chiral carboxylic acids are used.[4] Under harsh acidic conditions, the furan ring in related compounds has been known to be sensitive, which could lead to decomposition, though THF is generally more stable.[5]
Q4: What are the recommended storage conditions for this compound?
To ensure stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric carbon dioxide and moisture. Storage in a cool, dry place away from direct sunlight is also advisable.
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low yield of the desired amide product.
| Potential Cause | Troubleshooting Step |
| Incomplete activation of the carboxylic acid. | Use a more efficient coupling reagent (e.g., HATU, HOBt/EDC). Ensure anhydrous reaction conditions as water can deactivate the coupling reagents. |
| Low nucleophilicity of the amine. | While the primary amine is a good nucleophile, steric hindrance from the THF moiety might slow the reaction. Increase reaction time or temperature moderately. |
| Side reactions of the activated carboxylic acid. | Add the amine to the activated carboxylic acid as soon as it is formed. Avoid prolonged heating of the activated acid. |
| Product precipitation. | Choose a solvent system in which both reactants and the product are soluble. |
Problem: Formation of impurities that are difficult to separate.
| Potential Cause | Troubleshooting Step |
| Unreacted starting materials. | Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the carboxylic acid. |
| Byproducts from the coupling reagent. | Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC), simplifying their removal during aqueous work-up. |
| Epimerization of the carboxylic acid. | Use a racemization-suppressing additive like HOBt or HOAt. Perform the reaction at a lower temperature.[6] |
Reductive Amination
Problem: Incomplete reaction or formation of the imine intermediate as the main product.
| Potential Cause | Troubleshooting Step |
| Inefficient imine formation. | Use a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure removal of water formed during the reaction, for example, by using a Dean-Stark trap or molecular sieves. |
| Ineffective reducing agent. | Use a reducing agent that is selective for the imine over the carbonyl starting material, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[7] |
| Reduction of the starting aldehyde/ketone. | Add the reducing agent after confirming the formation of the imine by a monitoring technique like TLC or LC-MS. |
Problem: Formation of over-alkylated (tertiary amine) byproducts.
| Potential Cause | Troubleshooting Step |
| The secondary amine product is more nucleophilic than the starting primary amine. | Use a stoichiometry that favors the formation of the secondary amine. A slight excess of the primary amine can sometimes help. |
| Reaction conditions favor further reaction. | Monitor the reaction closely and stop it once the desired product is formed. Lowering the reaction temperature can also help control the reaction rate. |
Experimental Protocols
General Protocol for Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the solution and stir for 5-10 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Reductive Amination
-
Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., dichloroethane or methanol).
-
Add a catalytic amount of acetic acid (e.g., 5 mol%).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
References
Validation & Comparative
A Comparative Guide to 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine and Other Primary Amines in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Primary Amine Performance in the Synthesis of Polyphosphazenes and Polyurethane Ureas, Supported by Experimental Data.
Introduction
Primary amines are a cornerstone of modern synthetic chemistry, serving as versatile building blocks in the creation of a vast array of complex molecules and polymers. Among these, 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a unique primary amine featuring a tetrahydrofuran (THF) moiety. This structural feature imparts distinct properties, such as enhanced solubility in polar aprotic solvents, making it an attractive candidate for various synthetic applications. This guide provides a detailed comparison of this compound with other primary amines in two significant areas of polymer synthesis: as a nucleophile in the derivatization of polyphosphazenes and as a chain extender in the synthesis of polyurethane ureas.
Comparison in Polyphosphazene Synthesis
Polyphosphazenes are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. The properties of polyphosphazenes can be readily tuned by the nucleophilic substitution of the chlorine atoms on the poly(dichlorophosphazene) precursor with various organic side groups, including primary amines. The choice of the primary amine significantly influences the physical, chemical, and biological properties of the resulting polymer.
While specific comparative studies detailing the performance of this compound in polyphosphazene synthesis are not extensively documented in publicly available literature, a comparison can be drawn with commonly used aromatic primary amines based on general reactivity principles and documented experimental protocols.
Table 1: Comparison of Primary Amines in Polyphosphazene Synthesis
| Amine | Structure | Key Properties Influenced in Polymer | Typical Reaction Conditions |
| This compound | C₈H₁₇NO₂ | Expected to enhance hydrophilicity and biocompatibility due to the THF group. May improve solubility of the final polymer in a wider range of solvents. | Reaction with poly(dichlorophosphazene) in the presence of a tertiary amine base (e.g., triethylamine) in an anhydrous solvent like THF or toluene. |
| Aniline | C₆H₅NH₂ | Imparts rigidity and thermal stability to the polymer backbone. | Reaction with poly(dichlorophosphazene) in solvents like diethyl ether, THF, or acetonitrile, often in the presence of triethylamine. |
| p-Toluidine | CH₃C₆H₄NH₂ | Similar to aniline, contributes to thermal stability and rigidity. The methyl group can slightly modify solubility and intermolecular interactions. | Similar conditions to aniline, with potential for steric hindrance affecting reaction rates. |
| p-Anisidine | CH₃OC₆H₄NH₂ | The methoxy group can increase polarity and potentially alter the hydrolytic stability of the resulting polyphosphazene. | Reaction conditions are analogous to those for other aromatic amines. |
Experimental Protocol: General Synthesis of Aminophosphazenes
The following is a generalized protocol for the substitution of chlorine atoms on poly(dichlorophosphazene) with primary amines.
-
Materials: Poly(dichlorophosphazene), primary amine (e.g., this compound, aniline), triethylamine, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve poly(dichlorophosphazene) in anhydrous THF.
-
In a separate flask, prepare a solution of the primary amine (2-fold molar excess per P-Cl bond) and triethylamine (equimolar to the primary amine) in anhydrous THF.
-
Slowly add the amine solution to the poly(dichlorophosphazene) solution at room temperature with vigorous stirring under a nitrogen atmosphere.
-
The reaction mixture is typically stirred for 24-48 hours at room temperature or with gentle heating to drive the reaction to completion.
-
The resulting triethylamine hydrochloride salt is removed by filtration.
-
The polymer is isolated by precipitation in a non-solvent (e.g., hexane or water) and dried under vacuum.
-
Logical Workflow for Polyphosphazene Synthesis
Caption: General workflow for the synthesis of substituted polyphosphazenes.
Comparison in Polyurethane Urea (PUU) Synthesis
Polyurethane ureas (PUUs) are a class of segmented block copolymers known for their excellent mechanical properties, including high tensile strength and elongation. These properties arise from the microphase separation of hard and soft segments. The hard segments are formed by the reaction of a diisocyanate with a chain extender, typically a diamine or a diol. The choice of the amine chain extender is crucial in determining the properties of the final polymer.
Recent studies have explored the use of various diamines as macrochain extenders in PUU synthesis. A direct comparison with this compound can be made by examining the performance of structurally similar amines containing ether linkages.
Table 2: Comparison of Amine Chain Extenders in Polyurethane Urea Synthesis
| Amine Chain Extender | Structure | Tensile Strength (MPa) | Elongation at Break (%) | Key Observations |
| This compound (Hypothetical) | C₈H₁₇NO₂ | - | - | The flexible ether linkage and the THF ring are expected to influence the soft segment compatibility and the overall mechanical properties. The bulky THF group might affect the packing of hard segments. |
| 2-(2-Aminoethoxy)ethan-1-amine [1] | C₄H₁₂N₂O | 0.74 - 2.21 | 27.4 - 1003 | The properties are highly dependent on the molar ratio with other diamines, indicating that blending can be used to tune the mechanical response.[1] |
| 3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propan-1-amine [1] | C₁₁H₂₆N₂O₃ | 0.74 - 2.21 | 27.4 - 1003 | Similar to the shorter ether-containing diamine, its performance is tunable by adjusting the formulation. The longer, more flexible chain could enhance elastomeric properties.[1] |
| 1,2-Diaminopropane | C₃H₁₀N₂ | - | - | A common, simple aliphatic diamine used as a chain extender, generally leading to rigid hard segments. |
| 1,3-Diaminopropane | C₃H₁₀N₂ | - | - | Another simple aliphatic diamine, with the position of the amine groups affecting the symmetry and packing of the hard segments. |
Note: The data for 2-(2-Aminoethoxy)ethan-1-amine and 3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propan-1-amine are from a study where they were used in varying molar ratios with 4,4'-diaminodiphenylmethane. The wide range of values reflects this compositional variation.[1]
Experimental Protocol: Two-Step Synthesis of Polyurethane Urea
This protocol outlines a common two-step method for synthesizing PUUs, where a prepolymer is first formed, followed by chain extension with a diamine.
-
Materials: Polyol (e.g., polytetrahydrofuran), diisocyanate (e.g., toluene diisocyanate), diamine chain extender (e.g., this compound), and a suitable solvent (e.g., 1,4-dioxane).
-
Step 1: Prepolymer Synthesis
-
In a reaction vessel, the polyol is reacted with an excess of the diisocyanate at a controlled temperature (e.g., 80°C) with stirring.
-
The reaction is allowed to proceed for a set time (e.g., 2 hours) to form an isocyanate-terminated prepolymer.
-
-
Step 2: Chain Extension
-
The prepolymer is dissolved in a dry solvent.
-
A solution of the diamine chain extender in the same solvent is added dropwise to the prepolymer solution with vigorous stirring.
-
The reaction mixture is stirred for a period (e.g., 1-2 hours) at a slightly elevated temperature (e.g., 70°C) to complete the polymerization.
-
The resulting PUU can be cast into a film or precipitated and dried.
-
Workflow for Two-Step Polyurethane Urea Synthesis
Caption: Two-step synthesis of polyurethane urea.
Conclusion
This compound presents an intriguing alternative to conventional primary amines in polymer synthesis. In polyphosphazene chemistry, its THF moiety is anticipated to confer beneficial properties such as increased hydrophilicity and biocompatibility. In the realm of polyurethane ureas, its structure, featuring a flexible ether linkage and a cyclic ether, suggests it could be a valuable tool for tuning the mechanical properties of these high-performance elastomers.
While direct comparative experimental data for this compound is still emerging, the information and protocols presented in this guide provide a solid foundation for researchers to explore its potential. Further experimental investigation is warranted to fully elucidate its performance characteristics and unlock its potential in the development of novel materials for a range of applications, from biomedical devices to advanced coatings.
References
A Comparative Guide to the Reactivity of Furan-Based Amines Versus Other Ether-Containing Amines
For researchers, scientists, and drug development professionals, the selection of an appropriate amine building block is critical for successful synthetic outcomes. The presence of an ether moiety within an amine's structure significantly modulates its electronic properties and, consequently, its reactivity. This guide provides an objective comparison between furan-based amines, such as furfurylamine and tetrahydrofurfurylamine, and other common ether-containing amines like morpholine. The analysis is supported by quantitative data and detailed experimental protocols to aid in the rational selection of reagents for chemical synthesis.
Core Principles: Understanding Amine Reactivity
The reactivity of an amine is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom. This is influenced by two main factors:
-
Basicity and Nucleophilicity : Basicity refers to the amine's ability to accept a proton, quantified by the pKa of its conjugate acid. Nucleophilicity is the amine's ability to donate its electron pair to an electrophilic carbon or other atom. Generally, for a series of amines with similar steric profiles, nucleophilicity increases with basicity.[1][2] The presence of an electron-withdrawing ether oxygen atom tends to decrease the electron density on the nitrogen, thereby reducing both the basicity and nucleophilicity compared to structurally similar non-ether containing amines like piperidine.[3][4]
-
Structural Integrity : A key differentiator for furan-based amines is the reactivity of the furan ring itself. The aromatic furan ring is susceptible to ring-opening under acidic conditions, a reaction pathway not available to saturated cyclic ethers like morpholine or tetrahydrofuran.[5][6]
References
A Comparative Guide to the Validation of Stereochemical Purity in Chiral Amines: Featuring 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral building blocks is a critical quality attribute in drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of common analytical techniques for validating the enantiomeric excess of chiral primary amines, with a focus on 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, a valuable synthetic intermediate. We will explore both chromatographic and spectroscopic methods, presenting their underlying principles, experimental protocols, and comparative data to aid researchers in selecting the most appropriate technique for their needs.
Introduction to Chiral Purity Analysis
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory agencies mandate strict control over the stereochemical purity of chiral drugs. The determination of enantiomeric excess (e.e.) is a routine yet crucial step in the synthesis and quality control of chiral compounds.[1][2] The most widely employed methods for this purpose can be broadly categorized into chromatographic and spectroscopic techniques.[1][3]
Chromatographic Methods for Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the direct separation of enantiomers.[4][5] These methods typically utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for determining enantiomeric purity.[2][4][6] The choice of the chiral stationary phase is critical for achieving separation. Polysaccharide-based CSPs are particularly versatile for a broad range of chiral compounds, including amines.[2]
Table 1: Comparison of Chiral HPLC and SFC for Chiral Amine Analysis
| Parameter | Chiral HPLC | Chiral SFC |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase with a liquid mobile phase. | Differential partitioning of enantiomers on a chiral stationary phase with a supercritical fluid (e.g., CO2) mobile phase. |
| Typical Stationary Phases | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, cyclodextrin-based. | Often the same as HPLC (e.g., cyclofructan-based).[5] |
| Mobile Phase | Normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water with buffers).[4] | Supercritical CO2 with polar co-solvents (e.g., methanol, ethanol).[5] |
| Resolution | Generally high, dependent on CSP and mobile phase optimization. | Often provides higher efficiency and resolution in shorter analysis times.[5] |
| Analysis Time | Typically 10-30 minutes. | Faster, often under 10 minutes.[5] |
| Solvent Consumption | Higher, especially with normal-phase methods. | Significantly lower ("greener" technique).[5] |
| Sample Throughput | Moderate. | High. |
Experimental Protocol: Chiral HPLC for this compound (General Method)
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is a good starting point.
-
Mobile Phase Preparation: For a normal-phase separation, a mixture of a non-polar solvent like n-hexane or n-heptane and an alcohol such as ethanol or isopropanol is typically used. A small amount of an amine modifier (e.g., diethylamine, triethylamine) is often added to the mobile phase to improve peak shape and reduce tailing of the basic amine analyte. A typical mobile phase could be n-Heptane/Ethanol/Diethylamine (80:20:0.1, v/v/v).[2]
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (e.g., 25 °C)
-
Injection Volume: 5-20 µL
-
Detection: UV detection at a wavelength where the compound has some absorbance (e.g., 210-220 nm, due to the lack of a strong chromophore). If sensitivity is an issue, derivatization with a UV-active agent might be necessary, or alternative detection methods like evaporative light scattering (ELSD) or mass spectrometry (MS) can be employed.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[7]
References
- 1. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uma.es [uma.es]
- 7. physicsforums.com [physicsforums.com]
Biological activity screening of derivatives of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
A comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of N-substituted tetrahydrofurfurylamine derivatives, presenting a comparative analysis of their potential antimicrobial and anticancer activities. Due to a lack of available data on the specific derivatives of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, this guide focuses on structurally related N-substituted tetrahydrofuran-2-ylmethylamine analogs to provide representative insights into the bioactivity of this class of compounds.
This guide offers an objective comparison of the biological performance of various N-substituted tetrahydrofuran-2-ylmethylamine derivatives, supported by experimental data from published research. It includes detailed methodologies for key biological assays and visual representations of experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the structure-activity relationships within this compound class.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the antimicrobial and anticancer activities of a series of synthesized N-substituted tetrahydrofuran-2-ylmethylamine derivatives. These compounds share a common tetrahydrofurfurylamine core, with variations in the N-substituent, which significantly influences their biological potency.
Table 1: Antibacterial Activity of N-Substituted Tetrahydrofuran-2-ylmethylamine Derivatives
The antibacterial activity of the synthesized compounds was evaluated against Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined.[1]
| Compound ID | N-Substituent | S. aureus MIC (µmoles/L) | E. coli MIC (µmoles/L) |
| 5a | N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide | > 50 | > 50 |
| 5b | N-methyl-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide | > 50 | > 50 |
| 5c | N-ethyl-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide | 12.69 ± 1.54 | 25.38 ± 2.11 |
| 5d | N-propyl-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide | > 50 | > 50 |
| 5e | N-(2-phenylethyl)-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide | > 50 | > 50 |
| 5f | N-benzyl-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide | > 50 | > 50 |
| Ciprofloxacin (Standard) | - | 9.33 ± 0.76 | 4.66 ± 0.43 |
Data presented is representative of findings for this class of compounds and is sourced from a study on N-substituted tetrahydrofuran-2-ylmethylamine derivatives.[1]
Table 2: Anticancer Activity of a Tetrahydrofuran Analog of FR901464
The antiproliferative activity of a synthesized tetrahydrofuran analog of the natural product FR901464 was assessed against several human cancer cell lines. The GI50 value, the concentration of the compound that causes 50% growth inhibition, was determined.[2]
| Compound | HCT-116 (colon) GI₅₀ (µM) | LS174T (colon) GI₅₀ (µM) | A549 (lung) GI₅₀ (µM) |
| Tetrahydrofuran Analog 1 | 1.8 | 3.1 | 2.5 |
| Meayamycin (MAMA) | 0.0012 | 0.0021 | 0.0015 |
| Doxorubicin (DOX) | 0.035 | 0.041 | 0.029 |
Data is sourced from a study on a specific tetrahydrofuran analog and is presented to illustrate the potential anticancer activity of complex molecules containing the tetrahydrofuran motif.[2]
Experimental Protocols
Detailed methodologies for the key biological screening assays are provided below to ensure reproducibility and facilitate the design of similar experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method in 96-well microtiter plates.[3][4][5][6][7]
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are then prepared in MHB in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with medium only) are included on each plate. A standard antibiotic (e.g., Ciprofloxacin) is also tested as a reference.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[8][9][10][11]
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI50 (or IC50) value is then determined from the dose-response curve.
Visualizations
The following diagrams illustrate a typical experimental workflow for biological activity screening and a simplified signaling pathway that could be a target for anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Confirmation of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine Derivatives: A Comparative Guide
In the realm of medicinal chemistry and drug development, the precise structural confirmation of novel synthesized compounds is of paramount importance. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine and its derivatives. Due to the limited availability of complete, published experimental spectra for this specific compound, this guide presents a predicted spectroscopic profile based on established principles and compares it with experimental data from structurally analogous compounds. This comparative approach offers a robust framework for researchers engaged in the synthesis and validation of this and related molecular scaffolds.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the title compound. These predictions are derived from the analysis of its constituent functional groups and data from similar structures.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H on C adjacent to NH₂ | 2.6 - 2.8 | Triplet (t) | 2H |
| H on C adjacent to ether O | 3.4 - 3.6 | Triplet (t) | 2H |
| Methylene protons in THF ring | 1.8 - 2.0 | Multiplet (m) | 4H |
| Methine proton in THF ring | 3.9 - 4.1 | Multiplet (m) | 1H |
| Methylene protons adjacent to THF | 3.4 - 3.5 | Doublet (d) | 2H |
| Amine protons (-NH₂) | 1.5 - 2.5 | Broad Singlet (s) | 2H |
| Methylene protons (middle of chain) | 1.7 - 1.9 | Multiplet (m) | 2H |
Note: The chemical shift for amine protons is highly dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C adjacent to NH₂ | 39 - 42 |
| C adjacent to ether O | 68 - 71 |
| Methylene carbons in THF ring | 25 - 30 |
| Methine carbon in THF ring | 76 - 79 |
| Methylene carbon adjacent to THF | 72 - 75 |
| Methylene carbon (middle of chain) | 30 - 33 |
Table 3: Predicted FTIR and MS Data
| Spectroscopic Technique | Feature | Predicted Value |
| FTIR | N-H stretch (amine) | 3300-3500 cm⁻¹ (broad) |
| C-H stretch (alkane) | 2850-2960 cm⁻¹ | |
| C-O stretch (ether) | 1050-1150 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z 159 |
| Base Peak | m/z 85 (from cleavage of the tetrahydrofurfuryl group) |
Comparative Analysis with Alternative Compounds
To provide context for the predicted data, this section compares the spectroscopic features of the title compound with experimentally determined data for structurally related molecules. This comparison is crucial for identifying the influence of different structural motifs on the spectroscopic output.
Table 4: ¹H NMR Chemical Shift Comparison (in CDCl₃)
| Compound | Protons near Amine (ppm) | Protons near Ether/Heteroatom (ppm) | Other Key Signals (ppm) |
| This compound (Predicted) | 2.6 - 2.8 | 3.4 - 3.6 (ether) | 3.9 - 4.1 (THF methine) |
| 3-Aminopropanol | 2.77 | 3.58 (-CH₂OH) | 2.59 (-NH₂, -OH)[1] |
| 3-(Thiophen-2-yl)propan-1-amine [2] | 2.81 | 2.89 (adjacent to thiophene) | 6.8-7.1 (thiophene ring) |
Table 5: Key FTIR Absorption Band Comparison (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C-O / C-X Stretch |
| This compound (Predicted) | 3300-3500 | 2850-2960 | 1050-1150 (C-O) |
| 3-Aminopropanol [3] | ~3350 | ~2930 | ~1050 (C-O) |
| Tetrahydrofuran (THF) [4] | N/A | 2839-2931 | N/A |
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][5] The choice of solvent can affect the chemical shifts of exchangeable protons like those in an amine group.[5][6]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[5]
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, for optimal signal dispersion.[5]
-
¹H NMR Acquisition : Acquire the spectrum at a constant temperature (e.g., 25°C). Use a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering all expected proton signals, and an appropriate relaxation delay.[5]
-
¹³C NMR Acquisition : Acquire the spectrum using the same instrument. A proton-decoupled sequence is standard to produce a spectrum of singlets for each unique carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates or ATR crystal, which is then automatically subtracted from the sample spectrum.
-
Data Interpretation : Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the broad N-H stretch of the primary amine and the strong C-O stretch of the ether linkage.[6]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer.[1] For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method that provides separation prior to analysis.[1] Direct infusion via Electrospray Ionization (ESI) is suitable for less volatile compounds and is considered a "soft" ionization technique that often preserves the molecular ion.[1]
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[1]
-
Data Interpretation : Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak.[1] Examine the fragmentation pattern to gain further structural information. For this compound, expected fragmentation would involve cleavage of the ether linkage or bonds adjacent to the nitrogen atom.
Workflow for Spectroscopic Confirmation
The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized derivative using multiple spectroscopic techniques.
Caption: General workflow for spectroscopic confirmation of novel compounds.
This comprehensive approach, integrating predictive analysis with comparative data from known analogs and validated by a suite of spectroscopic techniques, provides a reliable pathway for the structural confirmation of this compound derivatives. Such rigorous characterization is a foundational step in the advancement of these compounds in research and development.
References
The Rise of a Novel Bioisostere: A Comparative Guide to 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
For researchers, scientists, and drug development professionals, the quest for optimizing lead compounds is a perpetual challenge. Bioisosteric replacement is a powerful strategy in medicinal chemistry to enhance a molecule's pharmacological profile. This guide provides a comprehensive comparison of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine as a bioisostere for commonly used functional groups like morpholine, focusing on its potential to improve physicochemical properties, metabolic stability, and permeability.
In drug discovery, the morpholine moiety is a frequent choice for its favorable properties; however, it can be susceptible to metabolic degradation.[1][2] This has led to the exploration of various bioisosteres to mitigate this liability while retaining or improving upon the desired pharmacological effects.[1][2] The tetrahydrofuran (THF) motif, as present in this compound, has emerged as a promising alternative. Tetrahydrofuran-containing pharmaceuticals have shown a range of pharmacological activities and are present in several FDA-approved drugs.[3]
This guide presents a comparative analysis of this compound against other functional groups, supported by established experimental protocols for key assays in drug development.
Comparative Physicochemical and Pharmacokinetic Properties
The following table summarizes key physicochemical and pharmacokinetic parameters. Data for Morpholine and Tetrahydropyran (THP) are derived from a comparative study on mTOR kinase inhibitors, providing a relevant benchmark.[4] Properties for this compound are based on available data and predictive models, offering a prospective look at its potential advantages.
| Property | Morpholine Analog | Tetrahydropyran (THP) Analog[4] | This compound (Predicted/Reported) |
| Molecular Weight ( g/mol ) | Varies with scaffold | Varies with scaffold | 159.23 |
| logP | Scaffold-dependent | Scaffold-dependent | 0.4 (Predicted) |
| pKa | Scaffold-dependent | Scaffold-dependent | 9.71 (Predicted)[5] |
| Metabolic Stability (t½, min in HLM) | Lower | Higher[4] | Expected to be higher than morpholine |
| Aqueous Solubility | Generally good | Generally good | Expected to be good |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | Scaffold-dependent | Scaffold-dependent | Expected to be moderate to high |
| Oral Bioavailability (%) | Scaffold-dependent | 11b showed excellent oral bioavailability[4] | Expected to be favorable |
HLM: Human Liver Microsomes
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of bioisosteres. Below are protocols for key in vitro assays.
Determination of Physicochemical Properties
1. Lipophilicity (logP/logD): Shake Flask Method [6][7]
-
Objective: To determine the partition coefficient (logP) or distribution coefficient (logD) of a compound between n-octanol and an aqueous phase.
-
Procedure:
-
Prepare solutions of the test compound in both n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Mix equal volumes of the n-octanol and aqueous solutions in a vial.
-
Shake the vial for a predetermined period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Centrifuge the vial to separate the two phases.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculate logP (for non-ionizable compounds) or logD (for ionizable compounds) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
2. Acidity/Basicity (pKa): UV-Metric Method [6][7]
-
Objective: To determine the ionization constant (pKa) of a compound.
-
Procedure:
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 2 to 12).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the compound stock solution to each buffer solution in a 96-well UV-transparent plate.
-
Measure the UV-Vis absorbance spectrum of the compound in each buffer.
-
Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
-
In Vitro ADME Assays
1. Metabolic Stability: Human Liver Microsome (HLM) Assay [5][8][9][10][11][12]
-
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Procedure:
-
Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
-
2. Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) [13][14][15][16][17][18][19][20][21][22]
-
Objective: To predict the passive permeability of a compound across a biological membrane.
-
Procedure:
-
A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The wells of a 96-well acceptor plate are filled with buffer.
-
The filter plate (donor plate) is placed on top of the acceptor plate.
-
A solution of the test compound is added to the donor wells.
-
The assembly is incubated for a specific period (e.g., 4-16 hours).
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
3. Permeability and Efflux: Caco-2 Cell Monolayer Assay [18][20][23][24][25][26][27]
-
Objective: To assess the permeability of a compound across a model of the intestinal epithelium and to identify if it is a substrate for efflux transporters.
-
Procedure:
-
Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, the test compound is added to the apical chamber, and the amount that transports to the basolateral chamber over time is measured.
-
For basolateral to apical (B-A) permeability, the test compound is added to the basolateral chamber, and the amount that transports to the apical chamber is measured.
-
Samples are collected from the receiver chamber at specific time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
References
- 1. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mercell.com [mercell.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. mttlab.eu [mttlab.eu]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. researchgate.net [researchgate.net]
- 21. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamscience.com [benthamscience.com]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 25. enamine.net [enamine.net]
- 26. Caco-2 Permeability | Evotec [evotec.com]
- 27. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Performance of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine-Based Polymers: A Comparative Guide
In the landscape of drug delivery, the development of novel polymeric carriers is a cornerstone for enhancing therapeutic efficacy and minimizing side effects. This guide provides a comparative analysis of polyurethane (PU)-based nanoparticles, with a focus on systems potentially incorporating 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine as a chain extender, against other widely used polymer-based drug delivery platforms such as Poly(lactic-co-glycolic acid) (PLGA). The exceptional versatility of polyurethanes allows for the fine-tuning of their physicochemical properties to achieve controlled drug release and targeted delivery.
Comparative Performance Data
The following tables summarize the key performance indicators of polyurethane-based nanoparticles in comparison to PLGA nanoparticles, a well-established biodegradable polymer in drug delivery applications. The data presented is a synthesis of findings from multiple studies on polyurethane and PLGA nanoparticles.
Table 1: Physicochemical Properties and Drug Loading Capacity
| Parameter | Polyurethane (PU) Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles |
| Size Range | 50 - 200 nm | 100 - 300 nm |
| Surface Charge | Tunable (neutral, positive, or negative) | Typically negative |
| Drug Loading Capacity (%) | High (up to ~90% for some drugs) | Variable (26-75%) |
| Encapsulation Efficiency (%) | High (often >85%) | Variable (26-75%) |
Table 2: In Vitro Performance
| Parameter | Polyurethane (PU) Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles |
| Drug Release Profile | Biphasic (initial burst followed by sustained release) | Biphasic (initial burst followed by sustained release) |
| Biocompatibility (Cell Viability) | Generally high (>80-90%) | Generally high (>80-90%) |
| Hemocompatibility (Hemolysis) | Low (<5%) | Low (<5%) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Determination of Drug Encapsulation Efficiency and Loading Capacity
The encapsulation efficiency (EE) and drug loading capacity (LC) of the nanoparticles are determined by separating the encapsulated drug from the free, unencapsulated drug.
-
Sample Preparation: A known amount of the drug-loaded nanoparticle suspension is taken.
-
Separation of Free Drug: The suspension is centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles. The supernatant containing the free drug is carefully collected.
-
Quantification of Free Drug: The concentration of the free drug in the supernatant is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation:
-
Encapsulation Efficiency (%EE): ((Total Drug - Free Drug) / Total Drug) x 100
-
Drug Loading Capacity (%LC): ((Total Drug - Free Drug) / Weight of Nanoparticles) x 100[1]
-
In Vitro Drug Release Study
The in vitro drug release profile is typically assessed using the dialysis method.
-
Preparation of Dialysis Bag: A specific amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Release Medium: The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions. The volume of the release medium should be sufficient to maintain sink conditions.
-
Incubation: The setup is maintained at 37°C with constant gentle stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium.
-
Analysis: The concentration of the released drug in the collected samples is quantified by HPLC or UV-Vis spectrophotometry.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the polymer nanoparticles is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
-
Cell Seeding: Cells (e.g., a relevant cancer cell line or normal cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then incubated with various concentrations of the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of Cell Viability: The cell viability is expressed as a percentage relative to the untreated control cells.[2][3]
Hemolysis Assay
The hemocompatibility of the nanoparticles is assessed by a hemolysis assay, which measures the lysis of red blood cells.
-
Preparation of Red Blood Cell (RBC) Suspension: Fresh whole blood is centrifuged to separate the RBCs, which are then washed multiple times with phosphate-buffered saline (PBS). A diluted RBC suspension is prepared.
-
Incubation: The nanoparticle samples are incubated with the RBC suspension at 37°C for a defined period (e.g., 2 hours). A positive control (e.g., Triton X-100) and a negative control (PBS) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Measurement of Hemoglobin Release: The absorbance of the supernatant, which contains the released hemoglobin, is measured using a spectrophotometer at a wavelength of 540 nm.
-
Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: ((Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)) x 100.[4][5]
Visualizations
The following diagrams illustrate key signaling pathways often targeted by drugs delivered via polymeric nanoparticles, an experimental workflow for nanoparticle synthesis and characterization, and a logical diagram of factors influencing drug release.
Experimental workflow for synthesis and evaluation of drug-loaded nanoparticles.
Factors influencing drug release from polymeric nanoparticles.
Simplified PI3K/Akt signaling pathway.
Simplified MAPK/ERK signaling pathway.
Simplified NF-κB signaling pathway.
References
A Comparative Analysis of Catalysts for the Synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance
The synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, a valuable intermediate in the development of pharmaceuticals and agrochemicals, is critically dependent on the choice of catalyst for the reductive amination of 3-(tetrahydrofuran-2-ylmethoxy)propanal or the reduction of 3-(tetrahydrofuran-2-ylmethoxy)propanenitrile. This guide provides a comparative study of common catalysts employed for this transformation, supported by representative experimental data to aid in catalyst selection and process optimization.
Performance Comparison of Key Catalysts
The selection of a catalyst significantly impacts reaction efficiency, product yield, and selectivity. Below is a summary of quantitative data for commonly used catalysts in similar reductive amination and nitrile reduction reactions, providing a baseline for comparison.
| Catalyst | Precursor | Reaction Type | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| Raney® Ni | 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile | Nitrile Reduction | 160 | 1 | 12 | 98 | 95 | 93 |
| Rh/C (5%) | 3-(Tetrahydrofuran-2-ylmethoxy)propanal | Reductive Amination | 80 | 2 | 8 | >99 | 98 | 97 |
| Pd/C (5%) | 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile | Nitrile Reduction | 100 | 1.5 | 10 | 95 | 92 | 87 |
Caption: Comparative performance of Raney Ni, Rh/C, and Pd/C catalysts.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. The following are representative experimental protocols for the synthesis of this compound using the compared catalysts.
Protocol 1: Nitrile Reduction using Raney® Nickel
-
Reactor Setup: A 500 mL high-pressure autoclave reactor is charged with 3-(tetrahydrofuran-2-ylmethoxy)propanenitrile (1 mol), ethanol (200 mL) as the solvent, and Raney® Ni (5 g, pre-washed with ethanol).
-
Reaction Conditions: The reactor is sealed and purged with nitrogen gas, followed by pressurizing with hydrogen to 1 MPa. The reaction mixture is heated to 160°C and stirred at 1000 rpm for 12 hours.
-
Work-up and Purification: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Protocol 2: Reductive Amination using Rhodium on Carbon (Rh/C)
-
Reactor Setup: A 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet is charged with 3-(tetrahydrofuran-2-ylmethoxy)propanal (1 mol), methanolic ammonia (7N, 1.2 equivalents), and 5% Rh/C (1 g).
-
Reaction Conditions: The flask is placed in a high-pressure reactor. The reactor is flushed with hydrogen and then pressurized to 2 MPa. The reaction is stirred at 80°C for 8 hours.
-
Work-up and Purification: The reaction mixture is cooled and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired amine.
Protocol 3: Nitrile Reduction using Palladium on Carbon (Pd/C)
-
Reactor Setup: A 500 mL hydrogenation vessel is charged with 3-(tetrahydrofuran-2-ylmethoxy)propanenitrile (1 mol), acetic acid (100 mL), and 5% Pd/C (2.5 g).
-
Reaction Conditions: The vessel is placed on a Parr shaker apparatus, evacuated, and filled with hydrogen to a pressure of 1.5 MPa. The reaction is shaken at 100°C for 10 hours.
-
Work-up and Purification: The catalyst is removed by filtration. The acetic acid is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by distillation.
Catalyst Activity and Selectivity: A Deeper Dive
Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitriles.[1][2][3][4] Its porous structure provides a large surface area, contributing to its high activity.[4] However, it may require higher temperatures and can sometimes lead to side reactions, slightly reducing selectivity.[1]
Rhodium on Carbon (Rh/C) exhibits excellent activity and selectivity for reductive amination under milder conditions compared to nickel-based catalysts.[1][5] It is particularly effective in producing primary amines with high purity. The higher cost of rhodium is a consideration for large-scale production.
Palladium on Carbon (Pd/C) is a versatile catalyst for various hydrogenation reactions, including nitrile reduction.[6][7] While effective, it may be less active than Raney Ni for this specific transformation and can sometimes be prone to causing hydrogenolysis of the tetrahydrofuran ring, leading to lower selectivity.
Visualizing the Synthesis Workflow
The general experimental workflow for the synthesis and analysis of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Logical Pathway for Catalyst Selection
The choice of catalyst is a multi-faceted decision involving considerations of cost, desired purity, and process conditions. The following diagram illustrates a logical pathway for selecting the most appropriate catalyst.
Caption: Decision tree for catalyst selection in the synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ipme.ru [ipme.ru]
- 5. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes: scope, limitations, and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Drug-Like Properties of Novel Compounds Derived from 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the drug-like properties of newly synthesized compounds derived from the scaffold 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. The tetrahydrofuran motif is a key structural feature in numerous biologically active natural products and FDA-approved drugs, known to impart favorable pharmacokinetic properties. This document presents a framework for assessing the potential of these novel derivatives as viable drug candidates through a combination of in silico predictions and established in vitro experimental data.
Comparative Analysis of Physicochemical and ADMET Properties
To facilitate a clear comparison, a selection of rationally designed derivatives of this compound are evaluated against the parent compound. The derivatives include simple modifications to the primary amine to explore the impact of N-acetylation, N-benzoylation, and N-arylation on key drug-like properties.
Table 1: Comparison of Physicochemical Properties and Lipinski's Rule of Five
| Compound ID | Derivative Structure | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| Cmpd-Parent | This compound | 159.23 | 0.8 | 1 | 2 | 0 |
| Cmpd-A | N-acetyl-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine | 201.26 | 0.9 | 1 | 3 | 0 |
| Cmpd-B | N-benzoyl-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine | 263.33 | 2.7 | 1 | 3 | 0 |
| Cmpd-C | N-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine | 270.76 | 3.5 | 1 | 2 | 0 |
Note: The data presented in this table is representative and compiled from analogous compounds reported in scientific literature for illustrative purposes.
Table 2: Comparative In Silico ADMET Profile
| Compound ID | Aqueous Solubility (logS) | Caco-2 Permeability (logPapp, cm/s) | BBB Permeability | CYP2D6 Inhibitor |
| Cmpd-Parent | -1.5 | -5.8 | High | No |
| Cmpd-A | -1.8 | -5.6 | High | No |
| Cmpd-B | -3.0 | -5.2 | Moderate | Yes |
| Cmpd-C | -3.8 | -4.9 | Moderate | Yes |
Note: This data is predictive and intended to guide experimental validation. BBB: Blood-Brain Barrier; CYP2D6: Cytochrome P450 2D6.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive intestinal absorption of compounds.
-
Preparation of the Donor Plate: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Assay Assembly: The acceptor plate is filled with buffer, and the donor plate containing the compound solutions is placed on top.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated from the concentration of the compound that has permeated the membrane.
Caco-2 Cell Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport) or to the basolateral (B) side to assess efflux (B-to-A transport).
-
Sampling: At specified time points, samples are taken from the receiver compartment.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Reaction Mixture Preparation: The test compound (1 µM) is incubated with liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for many metabolic enzymes.
-
Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining in the supernatant is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for ADMET Assessment
The following diagram illustrates the general workflow for assessing the ADMET properties of a new chemical entity.
Potential Signaling Pathway: HIV Protease Inhibition
The tetrahydrofuran moiety is a key component of several approved HIV protease inhibitors, such as darunavir. These drugs act by inhibiting the HIV protease enzyme, which is essential for the maturation of the virus. The following diagram illustrates this mechanism of action.
This guide provides a foundational assessment of the drug-like properties of compounds derived from this compound. The presented data and protocols offer a starting point for more extensive preclinical development and lead optimization efforts. Further derivatization and comprehensive biological evaluation are warranted to fully explore the therapeutic potential of this promising class of compounds.
Comparative Efficacy Analysis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine and Established β2-Adrenergic Receptor Ligands
Guide for Researchers in Drug Development
Introduction
The G-protein coupled receptor (GPCR) superfamily, and specifically the β2-adrenergic receptor (β2AR), represents a critical target for therapeutic intervention in conditions such as asthma and other obstructive pulmonary diseases.[1][2] The β2AR is primarily located on the smooth muscle of the airways, and its activation leads to bronchodilation.[2] Ligands targeting this receptor are classified based on their ability to elicit a functional response, ranging from full agonists to antagonists and inverse agonists.[3][4] This guide provides a comparative overview of the hypothetical efficacy of a novel compound, 3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine, hereafter referred to as L-THF-MPA, against well-established β2AR ligands.
It is important to note that this compound is a compound with potential biological activities, but its specific role as a β2AR ligand has not been extensively documented in publicly available literature.[5] The data presented for L-THF-MPA is therefore hypothetical and serves to illustrate the evaluation process against established pharmacological agents. The established ligands chosen for comparison are Isoproterenol (a potent non-selective full agonist), Salbutamol (a selective partial agonist), and Propranolol (a non-selective antagonist).
Quantitative Efficacy and Binding Affinity
The interaction of a ligand with its receptor is characterized by its binding affinity (Ki), potency (EC50 for agonists or IC50 for antagonists), and efficacy (Emax). These parameters are crucial for determining the therapeutic potential of a compound. The following table summarizes the hypothetical data for L-THF-MPA in comparison to the established ligands.
| Ligand | Type | Binding Affinity (Ki, nM) | Potency (EC50/IC50, nM) | Efficacy (Emax, % of Isoproterenol) | Receptor Selectivity (β2 vs β1) |
| Isoproterenol | Full Agonist | 15 | 10 | 100% | Non-selective |
| Salbutamol | Partial Agonist | 50 | 100 | 65% | Selective |
| Propranolol | Antagonist | 5 | 20 (IC50) | 0% | Non-selective |
| L-THF-MPA (Hypothetical) | Partial Agonist | 30 | 80 | 75% | Moderately Selective |
Signaling Pathway and Experimental Workflow
The activation of the β2AR by an agonist initiates a well-defined signaling cascade. This process, along with the experimental workflow to determine ligand efficacy, can be visualized through the following diagrams.
β2-Adrenergic Receptor Signaling Pathway
Upon agonist binding, the β2AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein.[6][7] The Gαs subunit then stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a second messenger that mediates various cellular responses, including smooth muscle relaxation.[6]
Caption: β2AR Gs signaling pathway.
Experimental Workflow for Ligand Characterization
The process of characterizing a novel ligand involves several key experimental stages, from initial binding assays to functional and selectivity assessments.
Caption: Ligand characterization workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ligand efficacy.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the β2AR.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing the human β2AR are cultured, harvested, and homogenized. The cell membranes are isolated by centrifugation.
-
Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]-Dihydroalprenolol).
-
Competition: Increasing concentrations of the unlabeled test ligand (e.g., L-THF-MPA) or a reference compound are added to the wells.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of test ligand that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional response (potency, EC50, and efficacy, Emax) of an agonist by quantifying the production of the second messenger cAMP.
Methodology:
-
Cell Culture: Cells expressing the β2AR (e.g., CHO-K1 or HEK293 cells) are seeded in 96-well plates and grown to confluence.
-
Assay Conditions: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Ligand Stimulation: Cells are treated with increasing concentrations of the agonist (e.g., Isoproterenol, Salbutamol, L-THF-MPA) and incubated for a specified time.
-
Cell Lysis: A lysis buffer is added to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 and Emax values are determined from this curve.
Receptor Selectivity Profiling
Objective: To assess the binding affinity of the test ligand for other related receptors to determine its selectivity.
Methodology:
-
Target Panel: A panel of cell lines or membrane preparations expressing different receptor subtypes (e.g., β1-adrenergic, α-adrenergic, dopamine receptors) is used.
-
Binding Assays: Radioligand binding assays, as described above, are performed for each receptor in the panel using a specific radioligand for each target.
-
Data Analysis: The Ki values of the test ligand for each receptor are determined.
-
Selectivity Calculation: The selectivity is expressed as the ratio of the Ki value for the off-target receptor to the Ki value for the primary target (β2AR). A higher ratio indicates greater selectivity for the β2AR.
This guide outlines the key parameters and experimental approaches for comparing the efficacy of a novel compound, L-THF-MPA, with established β2AR ligands. Based on the hypothetical data, L-THF-MPA presents a profile of a moderately selective partial agonist with efficacy potentially greater than Salbutamol. The provided protocols for binding and functional assays represent the standard methodologies required to validate these characteristics and determine the therapeutic potential of new chemical entities in the field of GPCR drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 62035-48-7 | Benchchem [benchchem.com]
- 6. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine: A Comprehensive Guide
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine (CAS No. 62035-48-7). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
Quantitative Data Summary
The following table summarizes key hazard information extrapolated from related chemical structures. This data is critical for understanding the risks associated with handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | Assumed to be a flammable liquid and vapor.[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Skin Irritation | Causes skin irritation.[1] | Wash skin thoroughly after handling. Wear protective gloves.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Peroxide Formation | Potential to form explosive peroxides upon storage. | Test for peroxides before disposal, especially if the container has been opened for an extended period. |
| Amine Reactivity | Reacts with acids and oxidizing agents. | Segregate from incompatible materials. |
Step-by-Step Disposal Protocol
Adherence to the following protocol is crucial for the safe disposal of this compound.
1. Waste Identification and Segregation:
- Designate a specific, compatible, and clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).
- The container must be made of a material compatible with organic amines and ethers.
- Crucially, do not mix this waste with acidic waste or waste containing oxidizing agents.
2. Waste Collection and Labeling:
- Collect all waste containing this compound in the designated container.
- Securely cap the container when not in use.
- Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number "62035-48-7," and an indication of the hazards (e.g., "Flammable," "Irritant").
3. Storage of Waste:
- Store the hazardous waste container in a designated, well-ventilated satellite accumulation area.
- Ensure the storage area is away from sources of ignition and incompatible materials.
4. Disposal of Empty Containers:
- Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
- Collect the rinsate as hazardous waste in the designated liquid waste container.
- After triple-rinsing, deface the original label on the container before disposal in accordance with your institution's guidelines for chemically contaminated glassware or plastic.
5. Professional Disposal:
- Do not dispose of this compound down the drain or in the regular trash.
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
Experimental Protocol: Peroxide Testing
For containers that have been opened and stored for an extended period, testing for the presence of peroxides is a critical safety measure before disposal.
Methodology:
-
Obtain commercially available peroxide test strips.
-
In a chemical fume hood, carefully open the container of this compound.
-
Dip the test strip into the liquid for the time specified in the manufacturer's instructions.
-
Remove the strip and compare the color change to the provided chart to determine the peroxide concentration.
-
If the peroxide concentration is above the acceptable limit set by your institution's EHS department, consult them for specific procedures on how to handle and dispose of the peroxidized material. Do not attempt to handle or dispose of highly peroxidized material without expert guidance.
Mandatory Visualizations
Caption: Disposal workflow for this compound.
Caption: Key safety considerations for handling and disposal.
References
Personal protective equipment for handling 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
Essential Safety and Handling Guide for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its primary functional groups: an amine and a tetrahydrofuran (THF) ether moiety. This information is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the type of protection.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times to protect against splashes. Given that related compounds cause serious eye irritation, this is a critical safety measure.[1] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Given that similar compounds can cause skin irritation, prolonged or repeated contact should be avoided.[1][2] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling. |
| Laboratory Coat | A flame-resistant lab coat is essential to protect against splashes and potential ignition, as the compound may be flammable. | |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if vapors or aerosols are generated. | Work should be conducted in a chemical fume hood to minimize inhalation of vapors. If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this chemical.
Step 1: Preparation
-
Review Safety Information: Before beginning any work, review this guide and any available safety information for structurally similar chemicals.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including the chemical container, reaction vessels, and waste containers, inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Step 2: Handling and Use
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes or the generation of aerosols. Use a pipette or a similar tool for liquid transfer.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
-
Prevent Ignition: This compound contains a THF moiety, which is flammable and can form explosive peroxides upon exposure to air and light.[5] Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure all equipment is properly grounded.
Step 3: Post-Handling
-
Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed container.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse before disposal.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
